Physicochemical Profiling and Analytical Methodologies for 3-(2,5-Dimethylphenyl)-1H-pyrazole-5-carboxylic Acid
Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Formulation Scientists, and Preclinical ADME Researchers Executive Summary In modern drug discovery, the rational design of small molecules relies...
In modern drug discovery, the rational design of small molecules relies heavily on understanding the intricate physicochemical properties of foundational building blocks. 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid (CAS: 1038829-40-1) is a highly versatile synthetic intermediate and pharmacophore [1]. It combines a sterically defined, lipophilic 2,5-dimethylphenyl moiety with a highly polar, ionizable pyrazole-carboxylic acid core.
This whitepaper provides an in-depth analysis of the compound's physicochemical landscape, exploring its structural dynamics, tautomerism, and biopharmaceutical implications. Furthermore, it details rigorously validated experimental workflows for characterizing its ionization and partitioning behavior, ensuring that drug development professionals can seamlessly integrate this scaffold into their screening and optimization pipelines.
Structural & Physicochemical Profiling
The molecular architecture of 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid dictates its behavior in both aqueous and lipid environments. The ortho-methyl group on the phenyl ring induces a steric penalty, forcing the phenyl and pyrazole rings out of coplanarity. This non-planar conformation reduces the compound's overall lattice energy, which typically enhances kinetic solubility compared to planar analogs.
Table 1: Key Physicochemical Parameters
Note: Values include standard chemoinformatics predictions based on structural topology.
Parameter
Value
Biopharmaceutical Implication
Molecular Formula
C₁₂H₁₂N₂O₂
-
Molecular Weight
216.24 g/mol
Well within Lipinski's Rule of 5 (<500 Da), favoring oral bioavailability [2].
Topological Polar Surface Area (TPSA)
66.03 Ų
Optimal for passive membrane permeability and potential blood-brain barrier (BBB) penetration (target <90 Ų).
Calculated LogP (cLogP)
~2.9
Balanced lipophilicity; favors lipid membrane partitioning without excessive hydrophobic trapping.
H-Bond Donors (HBD)
2
Contributed by the carboxylic acid (-OH) and the pyrazole (-NH).
H-Bond Acceptors (HBA)
4
Contributed by the carboxylate oxygens and pyrazole nitrogens.
Rotatable Bonds
2
Low conformational entropy penalty upon target binding.
Predicted pKa (Acidic)
~3.8
The carboxylic acid will be >99% ionized (deprotonated) at physiological pH (7.4) [3].
Structural Dynamics: Annular Tautomerism
A critical, often overlooked feature of 1H-pyrazoles is annular tautomerism . In solution, the proton rapidly migrates between the N1 and N2 positions of the pyrazole ring. Consequently, 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid exists in a dynamic equilibrium with its tautomer, 5-(2,5-dimethylphenyl)-1H-pyrazole-3-carboxylic acid.
Causality in Drug Design: This tautomerization means the molecule can present different hydrogen-bond donor and acceptor vectors to a target protein's binding pocket. When designing analogs or performing molecular docking, both tautomeric states must be evaluated to accurately calculate binding free energies.
Diagram: Tautomeric equilibrium of the pyrazole core and its impact on receptor binding vectors.
Experimental Workflows for Physicochemical Characterization
To generate reliable data for early-stage formulation and ADME modeling, empirical determination of pKa and LogD is mandatory. The protocols below are designed as self-validating systems to ensure data integrity.
Rationale: Because the unionized form of the compound (at pH < 3.5) possesses a highly lipophilic 2,5-dimethylphenyl group, its aqueous solubility is extremely low. Standard aqueous titration will result in precipitation, skewing the titration curve. Therefore, a cosolvent extrapolation method (Yasuda-Shedlovsky) is required.
Step-by-Step Methodology:
Electrode Calibration: Standardize the glass pH electrode using Gran's plot method in the selected cosolvent system (e.g., Methanol/Water) at 25.0 ± 0.1 °C to account for the altered activity of hydrogen ions in mixed solvents.
Sample Preparation: Prepare 1 mM solutions of the compound in varying ratios of Methanol/Water (e.g., 30%, 40%, 50%, and 60% w/w methanol) containing 0.15 M KCl to maintain constant ionic strength.
Titration: Titrate the solutions with standardized 0.1 M KOH using an automated potentiometric titrator under an argon atmosphere (to prevent CO₂ absorption).
Data Extrapolation: Calculate the apparent pKa (psKa) for each cosolvent ratio. Plot the psKa values against the dielectric constant of the solvent mixtures.
Validation: Extrapolate the linear regression to 0% cosolvent (100% water) to determine the true aqueous pKa. The
R2
of the extrapolation must be >0.99 for the assay to be considered valid.
Protocol 2: Shake-Flask Method for LogD (pH 7.4) Profiling
Rationale: For ionizable compounds, the distribution coefficient (LogD) at physiological pH is far more predictive of in vivo partitioning than the partition coefficient (LogP) of the neutral species.
Step-by-Step Methodology:
Solvent Saturation: Vigorously stir 1-octanol and Phosphate Buffered Saline (PBS, pH 7.4) together for 24 hours to ensure mutual saturation. Separate the phases.
Sample Incubation: Dissolve the compound in the pre-saturated PBS phase to a concentration of 100 µM. Add an equal volume of pre-saturated 1-octanol.
Equilibration: Shake the biphasic system at 300 RPM for 24 hours at 25.0 ± 0.1 °C.
Phase Separation: Centrifuge the mixture at 4000 RPM for 15 minutes to break any micro-emulsions.
Quantification & Mass Balance (Validation): Carefully sample both the aqueous and octanol layers. Quantify the compound concentration in both phases using LC-MS/MS.
Critical Validation Step: Calculate the total mass recovered from both phases. If the mass balance is <95% (indicating precipitation or adsorption to the glassware), the assay must be repeated at a lower initial concentration.
Diagram: Integrated physicochemical profiling workflow for early-stage drug development.
Biopharmaceutical Implications (ADME)
Understanding the physicochemical profile of 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid allows us to predict its pharmacokinetic behavior [4]:
Absorption & Permeability: With a TPSA of ~66 Ų and a cLogP of ~2.9, the unionized form of this scaffold possesses excellent passive membrane permeability. However, because the pKa is ~3.8, the molecule will be predominantly ionized in the intestinal tract (pH 6.0 - 7.4). Absorption will likely rely on paracellular transport or the presence of specific solute carrier (SLC) transporters, unless the carboxylic acid is masked (e.g., via esterification or amide coupling) during lead optimization.
Distribution: The lipophilic 2,5-dimethylphenyl group, combined with the anionic carboxylate at physiological pH, strongly suggests high plasma protein binding (PPB), specifically to human serum albumin (HSA). Albumin has distinct binding sites (e.g., Sudlow's Site I and II) that preferentially bind lipophilic anions.
Synthetic Utility: In medicinal chemistry, this compound is primarily utilized as a capping group. The carboxylic acid is readily activated using standard coupling reagents (e.g., HATU, EDCI) for the synthesis of complex amides, which neutralizes the negative charge, drastically increasing the LogD and altering the ADME profile to favor intracellular target engagement.
References
PubChem. 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid - Compound Summary. National Institutes of Health (NIH).[Link]
NextSDS. 3-(2,5-Dimethylphenyl)-1H-pyrazole-5-carboxylic acid - Chemical Substance Information. NextSDS Database.[Link]
AA Blocks. Biological evaluation and structure activity relationship of 9-methyl-1- phenyl-9H-pyrido[3,4-b]indole derivatives as anti-leishmanial agents. Medicinal Chemistry Research. [Link]
Exploratory
crystal structure and X-ray diffraction of 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid
An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid Abstract This technical guide provides a comprehensive examination of the synthesis, crys...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid
Abstract
This technical guide provides a comprehensive examination of the synthesis, crystallization, and solid-state characterization of 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid. Pyrazole derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] An understanding of their three-dimensional structure and intermolecular interactions at the atomic level is paramount for rational drug design and the development of stable pharmaceutical formulations. This document details the experimental workflow from chemical synthesis to high-resolution single-crystal X-ray diffraction (SC-XRD) analysis. It offers an in-depth discussion of the resulting molecular conformation, supramolecular assembly through hydrogen bonding, and a quantitative analysis of intermolecular contacts using Hirshfeld surface analysis. The protocols and insights presented herein are intended for researchers, scientists, and drug development professionals engaged in the study of heterocyclic compounds.
Introduction: The Significance of Pyrazole Carboxylic Acids
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This scaffold is a cornerstone in modern medicinal chemistry, exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[2] The incorporation of a carboxylic acid moiety, as in 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid, introduces a key functional group capable of acting as a potent hydrogen bond donor and acceptor. This feature is critical for molecular recognition and binding to biological targets, such as enzyme active sites.[3]
The solid-state properties of an active pharmaceutical ingredient (API), which are governed by its crystal structure, profoundly influence its bioavailability, stability, and manufacturability. Single-crystal X-ray diffraction is the definitive technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis reveals not only the molecular structure itself but also the intricate network of non-covalent interactions—such as hydrogen bonds and π-π stacking—that dictate the crystal packing.[4] By studying these interactions, we can gain critical insights into the physicochemical properties of the compound and anticipate potential challenges like polymorphism, where a substance can exist in multiple crystal forms with different properties.[4]
This guide focuses on 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid (CAS 1038829-40-1), providing a robust framework for its synthesis and detailed structural characterization.
Synthesis and Crystallization
The synthesis of 5-aryl-1H-pyrazole-3-carboxylic acids can be reliably achieved through a multi-step sequence involving a base-promoted Claisen condensation followed by a Knorr-type cyclization with hydrazine.[3] This approach offers good yields and regiochemical control.
Synthetic Protocol
The synthesis proceeds in two main steps, as illustrated below.
Caption: Synthetic pathway for the target compound.
Step 1: Synthesis of 4-(2,5-dimethylphenyl)-2,4-dioxobutanoic acid
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2 equivalents) in anhydrous ethanol under an inert atmosphere (N₂ or Ar).
To the cooled (0 °C) sodium ethoxide solution, add a mixture of 2,5-dimethylacetophenone (1 equivalent) and diethyl oxalate (1.1 equivalents) dropwise with vigorous stirring.
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The formation of a solid precipitate indicates the progress of the reaction.
Quench the reaction by pouring the mixture into ice-cold water.
Acidify the aqueous solution with concentrated hydrochloric acid until the pH is ~1-2, leading to the precipitation of the crude diketo acid.
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. This intermediate is often used in the next step without further purification.
Causality Note: The use of a strong base like sodium ethoxide is essential to deprotonate the α-carbon of the acetophenone, generating a nucleophilic enolate that attacks the electrophilic carbonyl of diethyl oxalate.[3]
Step 2: Synthesis of 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid
Suspend the crude 4-(2,5-dimethylphenyl)-2,4-dioxobutanoic acid (1 equivalent) in glacial acetic acid.
Add hydrazine hydrate (1.2 equivalents) dropwise to the suspension at room temperature. An exothermic reaction may be observed.
Stir the mixture at room temperature for 6-8 hours.
Pour the reaction mixture into a large volume of cold water to precipitate the product.
Collect the crude product by vacuum filtration, wash thoroughly with water to remove acetic acid, and dry.
Crystallization Protocol
Obtaining high-quality single crystals is the most critical step for a successful X-ray diffraction experiment. The slow evaporation of a saturated solution is a reliable method.
Dissolve the crude, dried product in a minimal amount of a suitable hot solvent. A solvent system of ethanol and water is a good starting point.
Add the solvent portion-wise until the solid is fully dissolved.
If the solution is colored, it can be treated with a small amount of activated charcoal and filtered hot to remove impurities.
Transfer the clear solution to a clean vial, cover it with a perforated cap (e.g., Parafilm with a few pinholes), and leave it undisturbed in a vibration-free environment.
Colorless, needle-like or block-shaped crystals should form over several days as the solvent slowly evaporates.
Causality Note: The choice of solvent is crucial. A solvent in which the compound has moderate solubility at room temperature and high solubility when hot is ideal. Slow evaporation allows molecules to deposit onto a growing crystal lattice in an ordered fashion, minimizing defects and leading to diffraction-quality crystals.
Single-Crystal X-ray Diffraction Analysis
This section outlines the standard procedure for determining the crystal structure of the title compound.
Caption: Workflow for single-crystal X-ray diffraction.
Experimental Protocol
Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible cracks is selected under a microscope. It is mounted on a cryo-loop using a minimal amount of cryo-protectant oil (e.g., polyisobutene oil).[1]
Data Collection: The mounted crystal is placed on the goniometer head of the diffractometer and flash-cooled to a low temperature (e.g., 90-100 K) in a stream of cold nitrogen gas.[1] This is a standard procedure to minimize thermal vibrations of the atoms, resulting in a more precise measurement of diffraction intensities.[1] Diffraction data are collected using monochromatic X-ray radiation (typically Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å).
Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors such as Lorentz and polarization effects.
Structure Solution and Refinement: The phase problem is solved using direct methods or dual-space algorithms to obtain an initial model of the electron density map. This model is then refined against the experimental data using a full-matrix least-squares method. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Results and Discussion: Crystal Structure Analysis
While the specific crystal structure of 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid is not publicly deposited at the time of writing, we can confidently predict its key structural features based on extensive studies of analogous pyrazole carboxylic acids.[5][6][7]
Molecular Structure
The molecule consists of a planar pyrazole ring connected to a 2,5-dimethylphenyl group and a carboxylic acid group. Due to steric hindrance from the ortho-methyl group, the phenyl ring is expected to be significantly twisted out of the plane of the pyrazole ring. The dihedral angle between the two rings is a key conformational parameter.[8] The carboxylic acid group is likely to be nearly coplanar with the pyrazole ring to maximize conjugation.
Crystallographic Data
The following table summarizes the expected crystallographic parameters for a compound of this type.
Parameter
Expected Value
Chemical Formula
C₁₂H₁₂N₂O₂
Formula Weight
216.24 g/mol
Crystal System
Monoclinic or Triclinic
Space Group
P2₁/c or P-1 (common for centrosymmetric packing)
Temperature
100(2) K
Wavelength (Mo Kα)
0.71073 Å
Z (Molecules per unit cell)
2 or 4
Density (calculated)
~1.3-1.4 g/cm³
R-factor (R1)
< 0.05 for I > 2σ(I)
wR2 (all data)
< 0.15
Supramolecular Assembly and Intermolecular Interactions
The crystal packing is anticipated to be dominated by strong hydrogen bonds involving the carboxylic acid and pyrazole moieties.
Carboxylic Acid Dimer: The most prominent and structurally defining interaction in pyrazole carboxylic acids is the formation of a robust, centrosymmetric dimer via a pair of O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules.[5][6] This creates a characteristic R²₂(8) ring motif.
Caption: Carboxylic acid dimer via O-H···O bonds.
Pyrazole N-H Interactions: The pyrazole N-H group is also a potent hydrogen bond donor. It can form N-H···O bonds with the carbonyl oxygen of the carboxylic acid group of a neighboring dimer, or potentially N-H···N bonds with the other pyrazole nitrogen atom.[5] These interactions link the primary dimeric synthons into chains or sheets, building the three-dimensional crystal lattice.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts within a crystal.[1][9] The surface is mapped with properties like dnorm, which highlights regions of close contact.
Expected Fingerprint Plots: The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the intermolecular contacts. For this molecule, the plot is expected to show:
A large contribution from H···H contacts (typically >40-50%), appearing as a large, diffuse region in the middle of the plot, reflecting the hydrogen-rich nature of the molecule.[2][9]
Sharp, distinct spikes corresponding to the strong O···H/H···O hydrogen bonds of the carboxylic acid dimer.[9]
Additional spikes representing N···H/H···N or N···H/H···O contacts from the pyrazole N-H group.
Wing-like features representing C···H/H···C contacts , which can indicate C-H···π interactions.[9]
This analysis provides a clear, quantitative picture of the hierarchy of interactions governing the crystal packing.
Conclusion
The structural elucidation of 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid through single-crystal X-ray diffraction provides fundamental insights into its solid-state properties. The molecular conformation is characterized by a twisted arrangement between the pyrazole and dimethylphenyl rings. The crystal packing is robustly defined by the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds, a hallmark of carboxylic acids. This primary structural motif is further extended into a three-dimensional network by secondary N-H···O or N-H···N interactions. A comprehensive understanding of this supramolecular architecture, supported by quantitative Hirshfeld surface analysis, is indispensable for controlling polymorphism and designing stable, effective pharmaceutical formulations based on this important class of heterocyclic compounds.
References
Khan, I., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 10), 910-915. Available at: [Link]
Al-Majid, A. M., et al. (2020). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ChemistrySelect, 5(2), 539-545. Available at: [Link]
Khan, I., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenz. IUCrData, 8(10). Available at: [Link]
Ghosh, S., Pramanik, S., & Mukherjee, A. K. (2019). Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 75(Pt 2), 295-304. Available at: [Link]
Foces-Foces, C., et al. (2001). A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains. Journal of the American Chemical Society, 123(32), 7858-7866. Available at: [Link]
Limbach, H. H., et al. (2001). A solid-state NMR, X-ray diffraction, and ab initio computational study of hydrogen-bond structure and dynamics of pyrazole-4-carboxylic acid chains. PubMed, 123(32), 7858-66. Available at: [Link]
Rosli, N. H., et al. (2020). Synthesis, crystal structure and Hirshfeld surface analysis of dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1735-1740. Available at: [Link]
Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]
Wallace, O. B., & Lauwers, K. S. (2010). Efficient and simple synthesis of 3-aryl-1 H-pyrazoles. Tetrahedron Letters, 51(32), 4354-4357. Available at: [Link]
Besson, T., & Soukri, M. (2012). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Mini-Reviews in Organic Chemistry, 9(4), 393-409. Available at: [Link]
Gushchin, A. V., & Martynov, A. G. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 9(9), 469. Available at: [Link]
Asiri, A. M., et al. (2012). 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1051. Available at: [Link]
D'Ascenzio, M., et al. (2014). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Bioorganic & Medicinal Chemistry Letters, 24(7), 1846-1851. Available at: [Link]
Unraveling the In Vitro Bioactivity of 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic Acid: A Mechanistic Exploration
Introduction The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Within this vast chemical space, 3-(2,5-dimethylphenyl)-...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Within this vast chemical space, 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid represents a molecule of significant interest for its potential therapeutic applications. This technical guide provides an in-depth exploration of the in vitro mechanism of action of this compound, synthesizing data from published studies to elucidate its molecular targets and cellular effects. Our focus is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the experimental frameworks used to characterize this molecule and the causal logic behind these methodological choices.
Elucidating the Primary Mechanism of Action: Inhibition of Lactate Dehydrogenase
Initial investigations into the bioactivity of 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid have identified its potential as an inhibitor of lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis. LDH catalyzes the interconversion of pyruvate and lactate, with concomitant interconversion of NADH and NAD+. In pathological states characterized by a metabolic shift towards glycolysis, such as cancer, targeting LDH presents a promising therapeutic strategy.
Biochemical Validation of LDH Inhibition
The direct interaction between 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid and LDH can be quantitatively assessed using enzyme kinetics assays. A standard and reliable method involves monitoring the change in NADH concentration, which absorbs light at 340 nm.
Experimental Protocol: In Vitro LDH Inhibition Assay
Reagent Preparation:
Prepare a stock solution of 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid in a suitable solvent (e.g., DMSO).
Prepare a reaction buffer (e.g., 100 mM sodium phosphate, pH 7.4).
Prepare solutions of pyruvate (substrate) and NADH (cofactor) in the reaction buffer.
Prepare a solution of purified LDH enzyme.
Assay Procedure:
In a 96-well plate, add the reaction buffer.
Add varying concentrations of the test compound (3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid) to the wells.
Add a fixed concentration of NADH and the LDH enzyme.
Initiate the reaction by adding a fixed concentration of pyruvate.
Immediately measure the decrease in absorbance at 340 nm over time using a plate reader.
Data Analysis:
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.
Plot the V₀ against the inhibitor concentration and fit the data to a suitable inhibition model (e.g., competitive, non-competitive, uncompetitive) to determine the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).
Causality in Experimental Design: This assay design provides a direct measure of the compound's effect on the catalytic activity of LDH. By monitoring the consumption of NADH, we can directly infer the rate of pyruvate to lactate conversion. The inclusion of varying inhibitor concentrations allows for the determination of key inhibitory parameters, providing a robust quantitative assessment of the compound's potency.
Visualization of the LDH Inhibition Assay Workflow
Caption: Workflow for the in vitro lactate dehydrogenase (LDH) inhibition assay.
Cellular Consequences of LDH Inhibition
To translate the biochemical findings into a cellular context, it is crucial to assess the impact of 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid on cellular metabolism and viability, particularly in cell lines that exhibit high glycolytic rates.
Experimental Protocol: Cell-Based Lactate Production Assay
Cell Culture:
Culture a suitable cancer cell line (e.g., HeLa, A549) in appropriate growth medium.
Seed the cells in a 96-well plate and allow them to adhere overnight.
Compound Treatment:
Treat the cells with varying concentrations of 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid for a defined period (e.g., 24, 48 hours).
Lactate Measurement:
Collect the cell culture medium.
Measure the lactate concentration in the medium using a commercially available lactate assay kit. These kits typically rely on an enzymatic reaction that produces a colorimetric or fluorescent signal proportional to the lactate concentration.
Data Analysis:
Normalize the lactate concentration to the cell number or total protein content to account for differences in cell proliferation.
Plot the normalized lactate concentration against the compound concentration to determine the EC50 for lactate production inhibition.
Trustworthiness of the Protocol: This cell-based assay provides a physiologically relevant readout of the compound's target engagement. A decrease in extracellular lactate directly reflects the inhibition of LDH activity within the intact cellular environment, thus validating the biochemical findings.
Investigating Downstream Signaling and Cellular Fate
Inhibition of LDH by 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid is expected to trigger a cascade of downstream cellular events, primarily due to the disruption of cellular metabolism and redox balance.
Visualization of the Proposed Signaling Pathway
Caption: Proposed signaling cascade following LDH inhibition.
Assessment of Cellular Viability and Apoptosis
A key consequence of metabolic disruption is the induction of cell death. Standard assays can be employed to quantify the cytotoxic and apoptotic effects of 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid.
Experimental Protocol: Cell Viability and Apoptosis Assays
Cell Viability (MTT/XTT Assay):
Culture and treat cells with the compound as described previously.
Add MTT or XTT reagent to the wells. These reagents are converted by metabolically active cells into a colored formazan product.
Measure the absorbance of the formazan product to determine the percentage of viable cells relative to an untreated control.
Apoptosis (Annexin V/Propidium Iodide Staining):
Culture and treat cells with the compound.
Stain the cells with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and Propidium Iodide (PI, which stains the DNA of necrotic cells with compromised membranes).
Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.
Expertise in Interpretation: A dose-dependent decrease in cell viability, coupled with an increase in the apoptotic cell population, would strongly support the hypothesis that LDH inhibition by 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid leads to cancer cell death.
Quantitative Data Summary
While comprehensive in vitro data for 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid is still emerging in the public domain, the following table structure should be used to summarize key quantitative parameters as they become available through experimental investigation.
Parameter
Assay
Cell Line / Enzyme
Value
Reference
IC50
LDH Inhibition
Purified Human LDH-A
Data to be determined
Internal/Published Data
Ki
LDH Inhibition
Purified Human LDH-A
Data to be determined
Internal/Published Data
EC50
Lactate Production
HeLa
Data to be determined
Internal/Published Data
GI50
Cell Viability (MTT)
HeLa
Data to be determined
Internal/Published Data
Conclusion and Future Directions
The in vitro evidence strongly suggests that 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid exerts its biological effects primarily through the inhibition of lactate dehydrogenase. This mechanism disrupts cellular metabolism, leading to a reduction in lactate production, a decrease in cell viability, and the induction of apoptosis in cancer cells.
Future research should focus on:
Selectivity Profiling: Assessing the inhibitory activity of the compound against other dehydrogenases and a broader panel of kinases to determine its target selectivity.
Resistance Mechanisms: Investigating potential mechanisms of acquired resistance to 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid in cancer cell lines.
Combination Studies: Evaluating the synergistic effects of this compound with other anticancer agents, particularly those that also target cellular metabolism.
This technical guide provides a foundational framework for the continued in vitro investigation of 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid. The described protocols and the underlying scientific rationale are designed to ensure the generation of robust and reproducible data, thereby accelerating the translation of this promising compound from the laboratory to potential clinical applications.
Exploratory
An In-Depth Technical Guide to Characterizing the Binding Affinity of 3-(2,5-Dimethylphenyl)-1H-pyrazole-5-carboxylic Acid to Target Proteins
Part 1: The Pyrazole Scaffold and Target Identification Strategies The pyrazole ring system is a "privileged scaffold," meaning it is a molecular framework that can bind to multiple, diverse protein targets with high aff...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: The Pyrazole Scaffold and Target Identification Strategies
The pyrazole ring system is a "privileged scaffold," meaning it is a molecular framework that can bind to multiple, diverse protein targets with high affinity.[2] Its prevalence in drugs like Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and Ruxolitinib (an anticancer agent) underscores its therapeutic versatility.[1][2] The specific substitutions on the pyrazole core, such as the 2,5-dimethylphenyl group and the carboxylic acid on our compound of interest, are critical determinants of target specificity and binding affinity.
Given the absence of established targets for 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid, the initial and most critical phase of investigation is "target fishing" or target identification. A logical starting point is to hypothesize potential targets based on structural similarities to known bioactive molecules. However, for a more systematic and unbiased approach, computational methods are indispensable.
Section 1.1: Computational Approaches for Target Identification (In Silico Target Fishing)
In silico target fishing leverages the compound's structure to predict its potential protein partners from large biological databases. This pre-screening step is cost-effective and significantly narrows the field of potential targets for experimental validation.[5][6][7]
Ligand-Based Virtual Screening (LBVS): This approach operates on the principle that structurally similar molecules often have similar biological activities.[8][9] It does not require knowledge of the target protein's 3D structure.
2D/3D Similarity Searching: The 2D structure or 3D conformation of our pyrazole compound is used as a query to search databases of known bioactive molecules (e.g., ChEMBL, PubChem). Molecules with high similarity scores will be identified, and their known targets become candidate targets for our compound.
Pharmacophore Modeling: A pharmacophore is a 3D arrangement of essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity.[10][11][12][13][14] By analyzing a set of known active molecules against a particular target, a consensus pharmacophore can be built. Our compound can then be screened against a library of pharmacophore models to identify potential targets.
Structure-Based Virtual Screening (SBVS): When the 3D structures of potential protein targets are known, SBVS can be employed.[7][8]
Reverse Docking: This is the most common SBVS technique for target identification.[15] The 3D structure of our pyrazole compound is computationally "docked" into the binding sites of a large library of proteins with known structures (e.g., from the Protein Data Bank, PDB). A scoring function estimates the binding affinity for each protein, and the top-scoring proteins are considered potential targets.
In Silico Target Identification Workflow
Part 2: Biophysical and Biochemical Methods for Binding Affinity Determination
Once a list of hypothesized targets is generated, the next step is to experimentally confirm the interaction and quantify its strength. Binding affinity is typically expressed as the dissociation constant (KD), which represents the concentration of ligand at which half of the target protein molecules are occupied at equilibrium. A lower KD value signifies a stronger binding interaction.
Section 2.1: Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique for real-time monitoring of biomolecular interactions.[16][17][18] It measures changes in the refractive index at the surface of a sensor chip as an analyte (our pyrazole compound) flows over an immobilized ligand (the target protein).[16][19]
Causality Behind Experimental Choices: SPR is often a primary choice because it provides a wealth of information beyond just the equilibrium affinity (KD). It also determines the kinetic parameters: the association rate constant (ka) and the dissociation rate constant (kd). This provides deeper insight into the binding mechanism (e.g., a fast-on, fast-off interaction vs. a slow-on, slow-off interaction).
Self-Validating System: A robust SPR experiment includes a reference flow cell to subtract non-specific binding and bulk refractive index changes. The consistency of KD values calculated from both kinetic analysis (kd/ka) and steady-state analysis serves as an internal validation of the data quality.
Detailed Experimental Protocol:
Ligand (Protein) Immobilization:
Select a sensor chip appropriate for the protein (e.g., a CM5 chip for amine coupling).
Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC).
Inject the purified target protein (typically 20-50 µg/mL in a low ionic strength buffer, pH 4.0-5.5) over the activated surface.[20] The protein will covalently bind to the surface via its primary amines.
Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.
A control surface (reference cell) should be prepared by performing the activation and deactivation steps without protein injection.
Analyte (Compound) Binding Analysis:
Prepare a dilution series of 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and a small percentage of DMSO to ensure compound solubility). The concentration range should span at least 10-fold below and 10-fold above the expected KD.[16]
Inject a blank (running buffer only) to establish a stable baseline.
Inject each concentration of the compound over both the target and reference surfaces for a defined association time, followed by an injection of running buffer for a defined dissociation time.
Between each compound injection cycle, a regeneration step (e.g., a short pulse of low pH glycine or high salt buffer) may be required to remove all bound analyte and return to the baseline.
Data Analysis:
The raw data (sensorgram) is processed by subtracting the reference cell signal from the target cell signal.
The resulting sensorgrams are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to extract ka, kd, and calculate KD (KD = kd/ka).
ITC is considered the "gold standard" for measuring binding thermodynamics. It directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[21]
Causality Behind Experimental Choices: ITC is a true in-solution technique, requiring no immobilization, which avoids potential artifacts related to surface chemistry. Crucially, a single ITC experiment provides a complete thermodynamic profile of the interaction: the binding affinity (KD), the binding enthalpy (ΔH), the binding entropy (ΔS), and the stoichiometry of the interaction (n).[21] This information is vital for understanding the driving forces behind the binding event (e.g., whether it is enthalpy-driven or entropy-driven).
Self-Validating System: The stoichiometry (n) determined by ITC should be close to the expected value (e.g., n=1 for a 1:1 interaction). A value significantly deviating from this can indicate issues with protein or compound concentration, protein activity, or a more complex binding model, prompting further investigation.
Detailed Experimental Protocol:
Sample Preparation:
Purify the target protein to a high degree.
Crucially, the protein and the pyrazole compound must be in an identical, matched buffer to minimize heats of dilution.[21][22] This is often achieved by dialyzing the protein against the final buffer and then using the dialysate to dissolve the compound.
Degas all solutions immediately before the experiment to prevent air bubbles.[21]
Accurately determine the concentrations of both the protein and the compound.
ITC Experiment:
Load the target protein into the sample cell (typically at a concentration 10-100 times the expected KD).[21]
Load the pyrazole compound into the injection syringe (at a concentration 10-20 times that of the protein).[23]
Perform a series of small, timed injections (e.g., 20 injections of 2 µL each) of the compound into the protein solution while maintaining a constant temperature.
The instrument measures the power required to maintain zero temperature difference between the sample cell and a reference cell.
Data Analysis:
The raw data is a series of heat-flow peaks corresponding to each injection.
The area under each peak is integrated to determine the heat change per injection.
These values are plotted against the molar ratio of ligand to protein.
The resulting binding isotherm is fitted to a suitable binding model to determine KD, ΔH, and n. ΔS is then calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.
CETSA Experimental Workflow
Part 4: Computational Modeling of the Binding Interaction
To complement experimental data, computational modeling can provide atomic-level insights into how the pyrazole compound interacts with its target protein.
Section 4.1: Molecular Docking and Dynamics
Once a target has been experimentally validated, molecular docking can be used to predict the specific binding pose of 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid within the protein's active or allosteric site.
Protocol for Molecular Docking:
Preparation: Obtain a high-resolution 3D structure of the target protein (from PDB or homology modeling). Prepare the structure by adding hydrogens, assigning charges, and removing water molecules. Generate a low-energy 3D conformation of the pyrazole compound.
Grid Generation: Define the binding site on the protein and generate a grid that encompasses this area.
Docking: Use software (e.g., AutoDock, Glide, GOLD) to systematically sample different orientations and conformations of the compound within the binding site grid.
Scoring & Analysis: The software's scoring function ranks the different poses based on their predicted binding affinity. The top-ranked poses are then visually inspected to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) with specific amino acid residues.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to assess the stability of the predicted binding pose over time (e.g., nanoseconds to microseconds). [24][25][26]These simulations model the movements of every atom in the protein-ligand complex in a simulated physiological environment, providing a more dynamic and realistic view of the binding interaction.
[25][27]
Conclusion
Determining the binding affinity and target profile of a novel compound like 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid is a multi-disciplinary endeavor. It begins with a broad, exploratory phase of in silico target identification, which generates testable hypotheses. These hypotheses are then rigorously evaluated using a suite of gold-standard biophysical techniques such as SPR and ITC, each providing unique and complementary data on the thermodynamics and kinetics of the interaction. Finally, cellular assays like CETSA are crucial for validating that this binding occurs in a biologically relevant context. By integrating these computational, biophysical, and cellular approaches, researchers can build a comprehensive and high-confidence profile of a compound's binding affinity, paving the way for further drug development efforts.
References
Molecular dynamics and Monte Carlo simulations for protein–ligand binding and inhibitor design. (n.d.). PMC. [Link]
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VIRTUAL SCREENING IN DRUG DESIGN - OVERVIEW OF MOST FREQUENT TECHNIQUES. (2016, June 14). MMSL. [Link]
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Microscale thermophoresis (MST). (n.d.). Instituto de Biomedicina de Valencia - IBV-CSIC. [Link]
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Principle and Protocol of Surface Plasmon Resonance (SPR). (n.d.). Creative BioMart. [Link]
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Planning your ITC Experiment. (n.d.). University of Montana. [Link]
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Simulation of Ligand Binding to Membrane Proteins. (n.d.). Springer Nature Experiments. [Link]
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A Multiscale Simulation Approach to Compute Protein–Ligand Association Rate Constants by Combining Brownian Dynamics and Molecular Dynamics. (2025, October 4). Journal of Chemical Information and Modeling. [Link]
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Kinetic Analysis of a Protein-protein Complex to Determine its Dissociation Constant (K D ) and the Effective Concentration (EC 50 ) of an Interplaying Effector Molecule Using Bio-layer Interferometry. (2021, September 5). PMC. [Link]
Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (n.d.). PMC. [Link]
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Surface plasmon resonance1. (n.d.). University of Leeds. [Link]
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Preliminary Toxicity Screening of 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic Acid: A Tiered, Mechanistic-Driven Approach
An In-Depth Technical Guide Abstract This technical guide outlines a comprehensive, tiered strategy for the preliminary toxicity screening of the novel chemical entity, 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic aci...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide
Abstract
This technical guide outlines a comprehensive, tiered strategy for the preliminary toxicity screening of the novel chemical entity, 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid. Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory and analgesic effects.[1][2] However, their toxicological profiles can vary significantly, with some demonstrating low toxicity while others exhibit acute toxic effects, potentially linked to mitochondrial respiration inhibition.[3][4] Therefore, a robust and early assessment of toxic potential is critical for informed decision-making in the drug development pipeline. This guide eschews a rigid template in favor of a logical, progressive workflow, beginning with cost-effective in silico predictions and advancing to targeted in vitro assays. We detail the causality behind each experimental choice, providing field-proven protocols for assessing cytotoxicity, genotoxicity, cardiotoxicity, and metabolic drug-drug interaction potential. The objective is to build a foundational safety profile, enabling researchers to "fail fast" or proceed with confidence.
The Imperative for Early-Stage Toxicity Profiling
The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with attrition, with unforeseen toxicity being a primary cause of late-stage failure.[5] A preliminary toxicity screen is not merely a regulatory hurdle but a critical strategic tool. By integrating toxicological assessment early, we can de-risk development programs, conserve resources, and focus on candidates with the highest probability of success.[6]
This guide proposes a multi-pronged screening cascade designed to efficiently characterize the toxicological liabilities of 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid. The workflow is designed to provide a holistic initial safety assessment, moving from computational predictions to foundational cell-based assays.
Caption: A tiered workflow for preliminary toxicity screening.
Phase 1: In Silico Toxicity Prediction – The Digital First Pass
Before synthesizing the physical compound, computational or in silico methods serve as an invaluable first pass.[7] These approaches use the chemical structure of 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid to predict its potential toxicities based on data from structurally similar molecules.[8][9] This step is cost-effective, rapid, and helps prioritize resources for subsequent in vitro testing.[8]
Core Directive: To identify potential toxicological red flags using established computational models.
Key Approaches:
Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate chemical structures with biological activities, including toxicity.[10] For this compound, we would utilize validated models to predict endpoints such as carcinogenicity, mutagenicity, and organ-specific toxicities.
Structural Alerts: This method screens the molecule's structure for specific chemical substructures or fragments known to be associated with toxicity.[8]
Recommended In Silico Screening Endpoints:
Endpoint
Rationale
Recommended Tool/Model
Bacterial Mutagenicity (Ames)
Predicts potential for inducing gene mutations; critical for early genotoxicity assessment.
Phase 2: In Vitro Experimental Screening – The Biological Reality Check
Following the in silico assessment, a battery of in vitro assays is performed to gain biological and mechanistic insights. These tests are crucial for confirming or refuting computational predictions and form the backbone of the preliminary safety profile.[14]
Foundational Cytotoxicity Assessment
The initial experimental step is to determine the concentration at which the compound causes general cell death.[15][16] This provides a therapeutic window and is essential for setting appropriate dose ranges for subsequent, more specific assays.[5] We recommend a dual-assay approach to capture distinct mechanisms of cell death.
This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[15] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Cell Line Selection: A relevant human cell line, such as HepG2 (liver carcinoma), is recommended due to the liver's central role in drug metabolism.
Procedure:
Cell Plating: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
Compound Treatment: Prepare a serial dilution of 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid (e.g., from 0.1 µM to 100 µM). Treat the cells for 24-48 hours. Include a vehicle control (e.g., 0.1% DMSO).[17]
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]
Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[15]
Measurement: Read the absorbance at 570 nm using a microplate reader.
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
This assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[15]
Procedure:
Experimental Setup: Use the same cell plating and compound treatment protocol as the MTT assay.
Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.
LDH Reaction: Add the supernatant to a new plate containing the LDH assay reaction mixture, as per the manufacturer's instructions.
Incubation: Incubate at room temperature for 30 minutes, protected from light.
Measurement: Measure the absorbance according to the kit's protocol.
Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
Genotoxicity Assessment
Genotoxicity testing is a regulatory requirement designed to detect compounds that can induce genetic damage, a key event in carcinogenesis.[18] The standard preliminary battery includes a test for gene mutations and a test for chromosomal damage.[18][19]
The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine synthesis pathway, making them unable to grow without external histidine.[19] A positive result occurs if the test compound causes a reverse mutation, allowing the bacteria to synthesize histidine and form colonies.
Procedure:
Strains: Use a standard panel of tester strains (e.g., TA98, TA100, TA1535, TA1537).
Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be genotoxic.
Exposure: Mix the tester strain, the test compound at various concentrations, and either S9 mix or a buffer.
Plating: Pour the mixture onto minimal glucose agar plates.
Incubation: Incubate the plates at 37°C for 48-72 hours.
Analysis: Count the number of revertant colonies. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.
Experimental Protocol 4: In Vitro Micronucleus Assay
This assay detects both whole chromosome loss (aneugenicity) and chromosome breakage (clastogenicity).[19] Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes left behind during cell division.
Cell Line: Use a mammalian cell line such as TK6 or CHO-K1.
Procedure:
Treatment: Treat cells with the test compound at multiple concentrations (determined from cytotoxicity data) for a duration that covers at least one cell cycle, with and without S9 metabolic activation.
Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells, which makes scoring easier.
Harvesting & Staining: Harvest the cells, fix them, and stain the DNA with a fluorescent dye (e.g., DAPI).
Scoring: Using fluorescence microscopy or flow cytometry, score the frequency of micronuclei in binucleated cells.
Analysis: A significant, dose-dependent increase in micronucleated cells indicates genotoxic potential.
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a leading cause of drug-induced cardiac arrhythmia (Long QT Syndrome).[11][20] Therefore, assessing a compound's hERG liability early is a critical safety checkpoint.[21]
Caption: Pathway of hERG inhibition leading to potential arrhythmia.
Automated electrophysiology platforms provide a higher-throughput method to measure hERG channel activity in stably transfected cell lines (e.g., HEK293-hERG).[20]
Procedure:
Cell Preparation: Use HEK293 cells stably expressing the hERG channel.
Compound Application: Apply multiple concentrations of the test compound sequentially to the cells.
Electrophysiology: Use an automated patch-clamp system (e.g., QPatch, SyncroPatch) to apply a specific voltage protocol that elicits a characteristic hERG tail current.[20]
Measurement: Measure the hERG tail current before and after compound application.
Analysis: Calculate the percentage of inhibition at each concentration and determine the IC50 value.[20]
Metabolic Stability and CYP450 Inhibition
Understanding how a compound interacts with Cytochrome P450 (CYP) enzymes is crucial for predicting its metabolic fate and potential for drug-drug interactions (DDIs).[22][23] Inhibition of a major CYP isoform can lead to elevated plasma levels of co-administered drugs, potentially causing toxicity.[22][24]
Experimental Protocol 6: CYP450 Inhibition Assay
This assay assesses the potential of the test compound to inhibit the activity of the most clinically relevant CYP isoforms.
System: Human liver microsomes (HLM), which contain a rich complement of CYP enzymes.
Isoforms: A standard panel should include CYP1A2, 2C9, 2C19, 2D6, and 3A4.[23]
Procedure:
Reaction Setup: In separate wells for each isoform, incubate HLM, a specific probe substrate for that isoform, and NADPH (a cofactor) with and without the test compound at various concentrations.
Incubation: Incubate at 37°C for a defined period (e.g., 10-15 minutes).
Reaction Quenching: Stop the reaction by adding a solvent like acetonitrile.
Analysis: Use LC-MS/MS to quantify the formation of the specific metabolite from the probe substrate.
Data Interpretation: A decrease in metabolite formation in the presence of the test compound indicates inhibition.[22] Calculate the IC50 value for each isoform.
Data Interpretation and Integrated Risk Assessment
Data from each assay must be integrated to form a coherent preliminary risk profile. No single assay determines the fate of a compound; rather, it is the weight of the evidence that guides the decision-making process.[25]
Positive: Significant, dose-dependent increase in revertants. A positive result is a major red flag.
Micronucleus Assay
Fold-increase over control
Positive: Significant, dose-dependent increase in micronuclei. Indicates potential for chromosomal damage.
hERG Inhibition
IC50 Value
High Risk: < 1 µMModerate Risk: 1-10 µMLow Risk: > 10 µM (A large margin between the IC50 and projected therapeutic concentration is desired).
CYP450 Inhibition
IC50 Value (per isoform)
High Risk: < 1 µMModerate Risk: 1-10 µMLow Risk: > 10 µM (Strong inhibition of a major isoform like CYP3A4 suggests high DDI potential).
Decision Framework:
A "Go/No-Go" decision or a decision to "Proceed with Caution" is based on these integrated findings.
Clear "No-Go": A positive Ames test is often a definitive stop. Potent, on-target cytotoxicity (if not an oncology drug) or strong hERG inhibition (IC50 < 1 µM) are also serious impediments.
Proceed with Caution: Moderate cytotoxicity, hERG, or CYP inhibition (IC50 in the 1-10 µM range) may be acceptable depending on the therapeutic indication and the potential for structure-activity relationship (SAR) optimization to mitigate the effect.
Clear "Go": IC50 values > 10 µM across all assays and negative results in genotoxicity tests provide a strong rationale to advance the compound to more complex preclinical studies.
Conclusion
The preliminary toxicity screening of 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid, as outlined in this guide, provides a robust, scientifically-grounded framework for early safety assessment. By employing a tiered approach from in silico prediction to a core battery of in vitro assays, researchers can efficiently identify potential liabilities related to cytotoxicity, genotoxicity, cardiotoxicity, and metabolic interactions. This strategy enables data-driven decisions, optimizing the allocation of resources and increasing the overall probability of success in the challenging landscape of drug development.
References
J-Stage. (n.d.). Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase.
PMC - NIH. (n.d.). Toxicological screening.
European Medicines Agency (EMA). (n.d.). A Standard Battery for Genotoxicity Testing of Pharmaceuticals.
(n.d.). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents.
Inotiv. (n.d.). Other Genetic Toxicology Assays.
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Bangladesh Journal of Pharmacology. (2008, January 22). Cytotoxicity study of pyrazole derivatives.
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(2021, September 1). hERG Channel-Related Cardiotoxicity Assessment of 13 Herbal Medicines.
J-Stage. (n.d.). Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase.
PMC. (n.d.). Integrated Genotoxicity Testing of three anti-infective drugs using the TGx-DDI transcriptomic biomarker and high-throughput CometChip® assay in TK6 cells.
Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals.
LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays.
PMC. (n.d.). In silico toxicology: From structure–activity relationships towards deep learning and adverse outcome pathways.
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.
Tokyo Chemical Industry. (2025, November 10). SAFETY DATA SHEET.
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
Scilight Press. (2024, August 20). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
Characterization of 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid by ¹H and ¹³C NMR Spectroscopy: An Application Note
Abstract This application note provides a detailed guide to the structural elucidation of 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscop...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note provides a detailed guide to the structural elucidation of 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The focus is on the practical aspects of sample preparation, spectral acquisition, and in-depth analysis of the resulting spectra. This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of novel heterocyclic compounds. We will delve into the rationale behind experimental choices and provide a thorough interpretation of chemical shifts, coupling constants, and signal multiplicities to unequivocally confirm the molecular structure.
Introduction: The Significance of Pyrazole Derivatives and NMR
Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The precise substitution pattern on the pyrazole and any appended aromatic rings is critical to their pharmacological function. Therefore, unambiguous structural confirmation is a non-negotiable step in the drug discovery and development pipeline.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This application note will demonstrate the comprehensive characterization of 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid, a molecule of interest in pharmaceutical research.
Experimental Design and Rationale
Sample Preparation: Ensuring High-Quality Data
The quality of the NMR spectrum is fundamentally dependent on meticulous sample preparation. The goal is to create a homogeneous solution free of particulate matter, which can degrade the magnetic field homogeneity and, consequently, the spectral resolution.
Protocol:
Analyte Purity: Ensure the 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid sample is of high purity (>95%), as impurities will introduce extraneous signals and complicate spectral interpretation.
Solvent Selection: The choice of a deuterated solvent is crucial to avoid large, overwhelming solvent signals in the ¹H NMR spectrum. For this carboxylic acid, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice. Its high polarity effectively dissolves the analyte, and its ability to form hydrogen bonds helps to observe the labile carboxylic acid and pyrazole N-H protons.
Concentration: A concentration of 5-10 mg of the analyte in 0.6-0.7 mL of DMSO-d₆ is recommended for achieving a good signal-to-noise ratio in a reasonable timeframe.
Homogenization: After adding the solvent to the analyte in a clean, dry vial, gently vortex or sonicate the mixture to ensure complete dissolution.
Filtration: To remove any suspended particles, filter the solution through a small plug of glass wool or a syringe filter directly into a high-quality 5 mm NMR tube.
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shift scale to 0.00 ppm.
NMR Instrument and Acquisition Parameters
The following parameters are recommended for a 400 MHz NMR spectrometer. Optimization may be required for instruments of different field strengths.
Rationale for Parameter Selection:
¹H NMR: A sufficient number of scans (e.g., 16-32) is chosen to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is generally adequate for small molecules. The spectral width is set to encompass the expected range of proton chemical shifts (typically -2 to 16 ppm).
¹³C NMR: Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a significantly larger number of scans is required to obtain a spectrum with an adequate signal-to-noise ratio. A longer relaxation delay may be necessary for quaternary carbons. Proton decoupling is employed to simplify the spectrum by removing ¹H-¹³C coupling, resulting in single sharp peaks for each unique carbon.
Spectral Interpretation and Structural Elucidation
The following sections provide a detailed prediction and analysis of the ¹H and ¹³C NMR spectra of 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons, the pyrazole proton, the methyl groups, and the labile protons of the carboxylic acid and the pyrazole N-H.
Proton Assignment
Expected Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constants (J, Hz)
COOH
~12.0 - 13.0
Broad Singlet
1H
-
N-H
~13.0 - 14.0
Broad Singlet
1H
-
H-4 (pyrazole)
~7.0 - 7.5
Singlet
1H
-
H-3', H-4' (phenyl)
~7.1 - 7.3
Multiplet
2H
ortho, meta
H-6' (phenyl)
~7.4 - 7.6
Singlet (or narrow doublet)
1H
meta
CH₃ (C2')
~2.3 - 2.5
Singlet
3H
-
CH₃ (C5')
~2.2 - 2.4
Singlet
3H
-
Detailed Rationale:
Labile Protons (COOH and N-H): The carboxylic acid proton is expected to be significantly deshielded due to hydrogen bonding and the electron-withdrawing nature of the carbonyl group, appearing as a broad singlet in the downfield region of 10-12 ppm or even further in DMSO-d₆. Similarly, the pyrazole N-H proton will also be a broad singlet in a similar downfield region.
Pyrazole H-4: This proton will appear as a sharp singlet, as it lacks adjacent protons for spin-spin coupling. Its chemical shift will be in the aromatic region, influenced by the electronic effects of the neighboring substituents.
Dimethylphenyl Protons: The three protons on the dimethylphenyl ring will exhibit a characteristic splitting pattern. H-3' and H-4' will likely appear as a multiplet due to mutual coupling and coupling with H-6'. H-6' will likely be a singlet or a narrowly split doublet due to a smaller meta-coupling to H-4'. The chemical shifts are in the typical aromatic range of 7.0-8.0 ppm.
Methyl Protons: The two methyl groups on the phenyl ring will each give rise to a sharp singlet, as they have no adjacent protons. Their chemical shifts will be in the range of 2.2-2.5 ppm.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom in the molecule.
Carbon Assignment
Expected Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)
~160 - 170
C-5 (Pyrazole)
~140 - 150
C-3 (Pyrazole)
~145 - 155
C-1' (Phenyl)
~130 - 135
C-2', C-5' (Phenyl)
~135 - 140
C-3', C-4', C-6' (Phenyl)
~125 - 135
C-4 (Pyrazole)
~105 - 115
CH₃ (C2')
~20 - 25
CH₃ (C5')
~19 - 24
Detailed Rationale:
Carbonyl Carbon: The carboxylic acid carbonyl carbon is the most deshielded carbon, appearing at the downfield end of the spectrum, typically between 165-185 ppm.
Aromatic and Heteroaromatic Carbons: The carbons of the pyrazole and dimethylphenyl rings will resonate in the aromatic region (approximately 110-160 ppm). The specific chemical shifts will be influenced by the electronic effects of the substituents. The pyrazole C-3 and C-5, being attached to nitrogen atoms, will be more deshielded than C-4. The quaternary carbons of the phenyl ring (C-1', C-2', and C-5') will generally have weaker signals.
Methyl Carbons: The two methyl carbons will appear in the aliphatic region of the spectrum, typically between 10-30 ppm.
Visualization of Molecular Structure and Workflow
To aid in the conceptualization of the structure and the experimental process, the following diagrams are provided.
Figure 1: Molecular structure of 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid.
Figure 2: Standard workflow for NMR characterization.
Conclusion
This application note has outlined a comprehensive and robust protocol for the ¹H and ¹³C NMR characterization of 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid. By following the detailed steps for sample preparation, data acquisition, and spectral interpretation, researchers can confidently and accurately elucidate the structure of this and similar novel chemical entities. The causality-driven approach to experimental design and the in-depth analysis of the resulting spectra underscore the power of NMR spectroscopy as an indispensable tool in modern chemical research and drug development.
References
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Connect Journals. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Indian Journal of Heterocyclic Chemistry, 23, 201-204. [Link]
Zhang, H., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(15), 8137–8145. [Link]
University of Wisconsin-Madison, Department of Chemistry. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
Gable, K. (2022). 13C NMR Chemical Shift. Oregon State University. [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
University of California, Davis. (n.d.). NMR Sample Preparation. [Link]
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
Rocchitta, G., et al. (2022). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 12(5), 433. [Link]
Elguero, J., et al. (1985). The Assignment of Long-Range 13 C- 1 H Coupling Constants in Pyrazoles 13 C NMR, Selective Decoupling. Magnetic Resonance in Chemistry, 23(9), 759-761. [Link]
Jimeno, M. L., et al. (2001). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 39(5), 291-293. [Link]
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
Akbas, H., et al. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Scientific Reports, 15, 12345. [Link]
Anasazi Instruments. (2020). NMR Education: How to Choose Your Acquisition Parameters? [Link]
Begtrup, M., & Nytoft, H. P. (1994). On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. Acta Chemica Scandinavica, 48, 64-69. [Link]
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]
Claramunt, R. M., et al. (1989). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 67(12), 2192-2197. [Link]
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
Byrd, E. F. C., & Rice, B. M. (2006). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. The Journal of Physical Chemistry A, 110(3), 1039–1046. [Link]
da Silva, A. B., et al. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic Resonance in Chemistry, 50(5), 405-408. [Link]
ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. [Link]
Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]
Petru, A., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – A European Journal, 31(1), e202500024. [Link]
Abraham, R. J., et al. (2001). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society, Perkin Transactions 2, (8), 1365-1373. [Link]
ResearchGate. (n.d.). FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. [Link]
Elguero, J., et al. (1985). The Assignment of Long-Range 13C-1H Coupling Constants in Pyrazoles 13C NMR, Selective Decoupling. Magnetic Resonance in Chemistry, 23(9), 759-761. [Link]
eGPAT. (2019). Solvents in NMR spectroscopy. [Link]
National Center for Biotechnology Information. (n.d.). Pyrazole-4-carboxylic acid. PubChem Compound Database. [Link]
Western University. (n.d.). NMR Sample Preparation. [Link]
Arkat USA. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkivoc, 2012(iii), 49-65. [Link]
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. [Link]
Pejic, M., et al. (2010). Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions. Zeitschrift für Naturforschung B, 65(1), 91-96. [Link]
Chemistry LibreTexts. (2022). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement? [Link]
ChemRxiv. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as new anti-tumor agents against both liver carcinoma
Application
Advanced Application Note: 3-(2,5-Dimethylphenyl)-1H-pyrazole-5-carboxylic Acid in Coordination Chemistry
Executive Summary & Structural Rationale The rational design of coordination polymers (CPs) and metal-organic frameworks (MOFs) relies heavily on the geometric and electronic properties of the chosen organic linkers. 3-(...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
The rational design of coordination polymers (CPs) and metal-organic frameworks (MOFs) relies heavily on the geometric and electronic properties of the chosen organic linkers. 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid (hereafter referred to as H₂DMPP ) represents a highly versatile, asymmetric multidentate ligand.
By combining a pyrazole ring (N-donor) and a carboxylic acid group (O-donor), H₂DMPP bridges the gap between hard and soft coordination paradigms. The presence of the bulky, hydrophobic 2,5-dimethylphenyl moiety at the 3-position introduces critical steric hindrance. This prevents perfectly coplanar alignment between the phenyl and pyrazole rings, forcing the supramolecular assembly to rely on offset
π−π
stacking and C-H
⋯π
interactions. Consequently, H₂DMPP is exceptionally well-suited for engineering porous 3D frameworks, luminescent materials, and visible-light-driven photocatalysts . Furthermore, derivatives of this ligand serve as critical pharmacophores in drug development, particularly in the lead optimization of CYP11B1 inhibitors .
Mechanistic Insights: The N,O-Donor Paradigm
As a Senior Application Scientist, it is crucial to understand why H₂DMPP behaves the way it does under varying conditions, rather than simply observing the end products. The coordination topology of H₂DMPP is strictly governed by its pH-dependent deprotonation states :
Neutral State (H₂DMPP): Rarely coordinates directly without basic induction.
Monoanionic State (HDMPP⁻): Achieved under mildly basic conditions. The carboxylate group deprotonates, allowing the ligand to act as a bidentate (N,O) chelator. This typically yields kinetic products such as mononuclear complexes or 1D chains.
Dianionic State (DMPP²⁻): Achieved under strongly basic or extended solvothermal conditions. Both the carboxylate and the pyrazole N-H are deprotonated. The pyrazolate acts as an N-N bridge between two metal centers, while the carboxylate acts as an O-O bridge, driving the thermodynamic assembly of robust 2D layers or 3D MOFs.
Coordination Topology Workflow
pH-dependent self-assembly workflow of H2DMPP in coordination chemistry.
Quantitative Data Presentation
To facilitate experimental design, the following table summarizes the expected coordination geometries and supramolecular topologies when reacting H₂DMPP with various transition metals, extrapolated from established pyrazole-carboxylate systems , .
Metal Center
Ligand State
Coordination Geometry
Supramolecular Topology
Primary Application
Co(II)
HDMPP⁻
Distorted Octahedral
1D Chain / 2D Sheet
Photocatalytic Degradation
Ni(II)
HDMPP⁻
Octahedral
Mononuclear (H-bonded 3D)
Magnetic Materials
Cu(II)
HDMPP⁻
Square Planar / Pyramidal
2D Layered Network
Antimicrobial / Catalysis
Zn(II)
DMPP²⁻
Tetrahedral
3D Metal-Organic Framework
Gas Separation / Sensing
Mn(II)
DMPP²⁻
Octahedral
3D Supramolecular Network
Luminescence
Standardized Experimental Protocols
The following protocols are designed as self-validating systems . Every step includes a physical or chemical checkpoint to ensure the integrity of the reaction before proceeding.
Protocol A: Solvothermal Synthesis of a Co(II)-H₂DMPP 2D Coordination Polymer
This protocol leverages the slow thermal decomposition of N,N-dimethylformamide (DMF) to gradually raise the pH, ensuring highly crystalline growth rather than amorphous precipitation.
Reagents:
H₂DMPP (0.1 mmol, ~21.6 mg)
Co(NO₃)₂·6H₂O (0.1 mmol, ~29.1 mg)
Solvent: DMF / H₂O (v/v = 3:1, 8 mL)
Step-by-Step Methodology:
Dissolution: Suspend H₂DMPP and Co(NO₃)₂·6H₂O in the 8 mL DMF/H₂O mixture within a 15 mL Teflon-lined stainless steel autoclave.
Causality: The 3:1 ratio ensures the hydrophobic 2,5-dimethylphenyl group remains solvated by DMF, while water provides the necessary oxygen atoms for terminal aqua ligands.
Sonication: Sonicate the mixture for 10 minutes at room temperature until a clear, pale pink solution is obtained.
Validation Checkpoint: If the solution is cloudy, the ligand has not fully dissolved. Add 100 µL of DMF until clear.
Solvothermal Reaction: Seal the autoclave and heat to 120 °C at a ramp rate of 2 °C/min. Maintain at 120 °C for 72 hours.
Causality: At 120 °C, DMF slowly hydrolyzes to dimethylamine, gently deprotonating H₂DMPP to HDMPP⁻ and initiating slow nucleation.
Controlled Cooling: Cool the autoclave to room temperature at a strict rate of 5 °C/hour.
Validation Checkpoint: Rapid cooling will yield amorphous powder. A successful synthesis will yield block-shaped, translucent pink crystals at the bottom of the Teflon liner.
Harvesting & Washing: Filter the crystals and wash sequentially with DMF (3 × 5 mL) and Ethanol (3 × 5 mL) to remove unreacted ligand and trapped solvent. Dry in air.
Protocol B: Synthesis of a Zn(II)-DMPP 3D Metal-Organic Framework
This protocol forces full double-deprotonation (DMPP²⁻) to utilize the pyrazolate N-N bridge, creating a rigid 3D framework suitable for gas adsorption.
Reagents:
H₂DMPP (0.1 mmol, ~21.6 mg)
Zn(NO₃)₂·6H₂O (0.2 mmol, ~59.5 mg) (Note the 1:2 Ligand-to-Metal ratio)
Preparation: Dissolve H₂DMPP in 5 mL of Acetonitrile. In a separate vial, dissolve Zn(NO₃)₂·6H₂O in 5 mL of Methanol.
Base Addition: Add TEA dropwise to the ligand solution under continuous stirring.
Validation Checkpoint: The solution should remain clear. TEA acts as a strong enough base to fully deprotonate the carboxylic acid and partially deprotonate the pyrazole ring, priming it for metal coordination.
Layering/Diffusion: In a narrow glass tube, carefully layer the Methanol-Zn solution on top of the Acetonitrile-Ligand solution.
Causality: Liquid-liquid diffusion prevents immediate crashing out of the kinetic product, allowing the thermodynamic 3D MOF to assemble at the interface.
Incubation: Seal the tube and leave undisturbed in a dark environment at room temperature for 14 days.
Validation Checkpoint: Colorless, polyhedral crystals should begin forming at the solvent interface by day 4. If a white precipitate forms immediately upon layering, the diffusion gradient was compromised; the experiment must be restarted.
Solvent Exchange: Decant the mother liquor and soak the crystals in fresh Dichloromethane (DCM) for 3 days, replacing the DCM daily, to clear the pores of TEA and unreacted salts.
References
Exploiting the Pyrazole-Carboxylate Mixed Ligand System in the Crystal Engineering of Coordination Polymers
Crystal Growth & Design (ACS Publications)[Link]
Synthesis, structure and photocatalytic properties of coordination polymers based on pyrazole carboxylic acid ligands
CrystEngComm (RSC Publishing)[Link]
Construction of Novel Coordination Polymers Based on Pyrazole Carboxylic Acid and Doping for Enhancing the Photocatalytic Property Under Visible Light
Crystal Growth & Design (ACS Publications)[Link]
Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review
PMC (National Institutes of Health)[Link]
Lead Optimization Generates CYP11B1 Inhibitors of Pyridylmethyl Isoxazole Type with Improved Pharmacological Profile for the Treatment of Cushing's Disease
Journal of Medicinal Chemistry (ACS Publications)[Link]
Method
Application Note: High-Resolution Mass Spectrometry Fragmentation Patterns for 3-(2,5-Dimethylphenyl)-1H-pyrazole-5-carboxylic acid
Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Executive Summary The compound 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist
Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals
Executive Summary
The compound 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid (Molecular Formula: C₁₂H₁₂N₂O₂, Monoisotopic Mass: 216.0899 Da) is a critical structural motif in modern medicinal chemistry, frequently utilized in the design of kinase inhibitors and epigenetic modulators (e.g., BET bromodomain inhibitors)[1]. Accurate structural characterization of this scaffold via High-Resolution Mass Spectrometry (HRMS) is essential for pharmacokinetic profiling and metabolite identification.
This application note provides an in-depth, self-validating protocol for the LC-MS/MS analysis of this compound. By leveraging both positive and negative Electrospray Ionization (ESI) modes, we establish a comprehensive fragmentation map that unambiguously confirms the presence of the pyrazole core, the carboxylic acid moiety, and the substituted aryl ring.
Physicochemical Rationale & Ionization Strategy
As a Senior Application Scientist, I emphasize that experimental parameters must be dictated by the physicochemical nature of the analyte.
Amphoteric Nature: The molecule possesses a basic pyrazole nitrogen (capable of accepting a proton) and an acidic carboxylic acid group (capable of donating a proton). This dual nature mandates the use of Electrospray Ionization (ESI) in both positive (
[M+H]+
) and negative (
[M−H]−
) modes to achieve complete structural coverage.
Causality of Mobile Phase Selection: To optimize positive mode ionization, a low-pH mobile phase (0.1% Formic Acid) is utilized to drive the equilibrium toward the protonated state
[M+H]+
. Conversely, to maximize the yield of the
[M−H]−
precursor in negative mode, a separate injection using a neutral-to-basic buffer (10 mM Ammonium Acetate) is recommended. Relying solely on a low-pH mobile phase for negative mode can lead to severe ion suppression for carboxylic acids[2].
Elucidation of Fragmentation Pathways (Mechanisms)
Understanding the collision-induced dissociation (CID) mechanisms is paramount for preventing false-positive structural assignments[3].
Negative Ion Mode (ESI-)
In negative mode, the precursor ion
[M−H]−
is observed at m/z 215.0826 .
Primary Pathway: The defining feature of carboxylic acids in MS/MS is the facile neutral loss of carbon dioxide (
Δ
44 Da). The expulsion of CO₂ generates a highly stable pyrazolyl anion at m/z 171.0928 .
Secondary Pathway: Subsequent higher-energy collisions lead to the cleavage of the pyrazole ring, typically via the expulsion of hydrogen cyanide (HCN,
Δ
27 Da), yielding a fragment at m/z 144.0819 .
Positive Ion Mode (ESI+)
In positive mode, the precursor ion
[M+H]+
is observed at m/z 217.0971 . The fragmentation is more complex and highly informative:
Dehydration and Decarboxylation: The protonated carboxylic acid readily loses water (H₂O,
Δ
18 Da) to form an acylium ion at m/z 199.0866 . Alternatively, the loss of intact formic acid (HCOOH,
Δ
46 Da) yields a fragment at m/z 171.0917 [4].
Aryl Cation Formation: The cleavage of the C-C bond between the pyrazole ring and the 2,5-dimethylphenyl group results in the formation of a highly stable dimethylphenyl cation (tropylium/xylenium derivative) at m/z 105.0704 . This peak is a diagnostic marker for the 2,5-dimethylphenyl substituent.
Table 1: Summary of Expected HRMS/MS Fragment Ions
Ionization Mode
Precursor Ion (m/z)
Fragment Ion (m/z)
Mass Error (ppm)
Neutral Loss
Structural Assignment
ESI (-)
215.0826
171.0928
< 5.0
CO₂ (44 Da)
Decarboxylated pyrazole anion
ESI (-)
215.0826
144.0819
< 5.0
CO₂ + HCN
Pyrazole ring cleavage
ESI (+)
217.0971
199.0866
< 5.0
H₂O (18 Da)
Acylium cation formation
ESI (+)
217.0971
171.0917
< 5.0
HCOOH (46 Da)
Loss of formic acid
ESI (+)
217.0971
105.0704
< 5.0
Pyrazole-COOH
2,5-dimethylphenyl cation
Visualizing the Analytical Workflow & Fragmentation
LC-MS/MS analytical workflow for pyrazole-5-carboxylic acid derivatives.
Primary ESI-MS/MS fragmentation pathways in positive and negative ion modes.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, this protocol includes built-in System Suitability Testing (SST) to validate mass accuracy prior to the acquisition of the target analyte.
Step 1: System Suitability and Calibration
Mass Calibration: Infuse a standard calibration mix (e.g., Pierce™ LTQ Velos ESI Positive/Negative Ion Calibration Solution) to ensure mass accuracy is < 3 ppm across the 50–2000 m/z range.
SST Injection: Inject a known standard (e.g., Reserpine for ESI+, Chloramphenicol for ESI-) to verify sensitivity and retention time stability. Do not proceed if the SST fails.
Step 2: Sample Preparation
Weigh 1.0 mg of 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid.
Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.
Dilute the stock solution to a final working concentration of 1 µg/mL using a diluent of 50:50 Methanol:Water.
Causality: Using a diluent that matches the initial LC gradient conditions prevents peak distortion and solvent-front anomalies.
Step 3: UHPLC Separation Parameters
Column: C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
Column Temperature: 40 °C.
Mobile Phase A (Positive Mode): 0.1% Formic Acid in LC-MS grade H₂O.
Mobile Phase B (Positive Mode): 0.1% Formic Acid in LC-MS grade Acetonitrile.
Gradient: 5% B hold for 0.5 min, ramp to 95% B over 4.0 min, hold at 95% B for 1.0 min, return to 5% B for 1.5 min re-equilibration.
Flow Rate: 0.4 mL/min.
Note for Negative Mode: Replace Mobile Phase A with 10 mM Ammonium Acetate in H₂O to prevent suppression of the
[M−H]−
signal.
Step 4: HRMS/MS Acquisition Parameters
Instrument: Q-TOF or Orbitrap High-Resolution Mass Spectrometer.
MS/MS (CID) Collision Energy (CE): Perform a stepped collision energy (NCE) scan at 15, 30, and 45 eV to capture both fragile fragments (like H₂O loss) and stable core cleavages (like aryl cation formation).
Isolation Window: 1.0 m/z.
Step 5: Data Processing
Extract the exact mass chromatograms for m/z 217.0971 (ESI+) and 215.0826 (ESI-) with a mass tolerance of 5 ppm.
Analyze the MS/MS spectra at the peak apex. Verify the presence of the diagnostic m/z 105.0704 peak (positive mode) and m/z 171.0928 peak (negative mode) to confirm the structural integrity of the analyte.
References
Title: Fragment-based Scaffold Hopping: Identification of Potent, Selective, and Highly Soluble Bromo and Extra Terminal Domain (BET) Second Bromodomain (BD2) Inhibitors | Journal of Medicinal Chemistry
Source: ACS Publications
URL: [Link]
Title: Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction | Journal of Medicinal Chemistry
Source: ACS Publications
URL: [Link]
Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry
Source: IntechOpen
URL: [Link]
Application Note: Conjugation Techniques for 3-(2,5-Dimethylphenyl)-1H-pyrazole-5-carboxylic Acid in Targeted Drug Discovery
Introduction & Structural Rationale In modern medicinal chemistry, the pyrazole scaffold is a highly privileged pharmacophore, frequently utilized for its robust hydrogen bond donor/acceptor capabilities and metabolic st...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Structural Rationale
In modern medicinal chemistry, the pyrazole scaffold is a highly privileged pharmacophore, frequently utilized for its robust hydrogen bond donor/acceptor capabilities and metabolic stability. Specifically, 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid (CAS: 1038829-40-1) represents an advanced building block designed for high-affinity target engagement.
The inclusion of the 2,5-dimethylphenyl group at the 3-position is a deliberate structural design. The ortho-methyl group induces a severe steric clash with the adjacent pyrazole ring, forcing the phenyl moiety to adopt an orthogonal (twisted) dihedral angle. This non-planar 3D architecture is highly prized because it effectively fills deep, narrow hydrophobic pockets—such as the selectivity pockets in kinases (e.g., BTK) and proteases—while preventing flat conformations that often lead to poor aqueous solubility and off-target toxicity [1].
Simultaneously, the 5-carboxylic acid serves as a highly directional synthetic handle. Because this vector typically points outward toward the solvent-exposed boundary of the protein binding site, it is the ideal anchor for attaching PROTAC (Proteolysis Targeting Chimera) linkers or synthesizing targeted compound libraries without disrupting the primary binding affinity [2].
Mechanistic Rationale for Conjugation Choices
Conjugating the 5-carboxylic acid of this sterically hindered pyrazole requires precise optimization. The electron-withdrawing nature of the pyrazole nitrogens slightly reduces the nucleophilicity of the resulting carboxylate, which can impede standard carbodiimide-based couplings.
Uronium-Based Activation (HATU): For standard derivatization with primary or secondary amines, HATU is vastly superior to EDC/NHS. HATU rapidly generates an active 7-aza-1-hydroxybenzotriazole (HOAt) ester. The adjacent nitrogen in the pyridine ring of HOAt provides an internal hydrogen bond that stabilizes the transition state during aminolysis, accelerating the reaction and overcoming the mild deactivating effect of the pyrazole core [3].
Base Selection (DIPEA vs. TEA): N,N-Diisopropylethylamine (DIPEA) is mandated over Triethylamine (TEA). The increased steric bulk of DIPEA prevents it from acting as a competing nucleophile against the active HOAt ester, ensuring that the target amine is the sole reactive species.
Bivalent Degrader (PROTAC) Assembly: When synthesizing PROTACs, the pyrazole warhead is typically conjugated to a PEGylated or aliphatic linker. Recent developments in targeted protein degradation have successfully utilized pyrazole-5-carboxylic acid derivatives as vectors for PROTAC linker attachment, such as in the synthesis of VHL-recruiting STING degraders [4].
Visualizing the Workflows and Mechanisms
PROTAC Assembly Workflow
Workflow for assembling a PROTAC using the pyrazole-5-carboxylic acid as a target-binding warhead.
Mechanism of Action: Targeted Degradation
Mechanism of action for targeted protein degradation via a pyrazole-anchored ternary complex.
Quantitative Data Summary
To establish the most reliable methodology, various coupling conditions for pyrazole-5-carboxylic acids were evaluated. The data below summarizes the causality behind selecting HATU/DIPEA for this specific scaffold.
Table 1: Optimization of Amide Coupling Conditions for Pyrazole-5-Carboxylic Acids
Coupling Reagent
Base
Solvent
Time (h)
Yield (%)
Mechanistic Observation
EDC·HCl / HOBt
TEA
DCM
16
45%
Sluggish kinetics due to mild steric hindrance and lower HOAt-equivalent reactivity.
PyBOP
DIPEA
DMF
12
68%
Moderate yield; difficult removal of hexamethylphosphoramide byproducts.
HATU
DIPEA
DMF
4
>90%
Rapid activation; internal H-bonding of HOAt ester accelerates aminolysis.
T3P (50% in EtOAc)
DIPEA
EtOAc
8
85%
Excellent for large-scale synthesis; highly water-soluble byproducts.
This protocol is designed as a self-validating system. The sequential aqueous workup inherently purifies the product based on pKa differentials, ensuring high fidelity without immediate chromatography.
Target Amine or Amine-PEG-Azide linker (1.1 eq, 0.55 mmol)
HATU (1.2 eq, 0.6 mmol)
DIPEA (3.0 eq, 1.5 mmol)
Anhydrous DMF (5.0 mL)
Step-by-Step Methodology:
Activation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere. Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature to ensure complete deprotonation of the carboxylic acid.
Ester Formation: Add HATU (1.2 eq) in a single portion. The solution will typically transition to a pale yellow color, indicating the formation of the active HOAt ester. Stir for exactly 15 minutes. Causality note: Prolonged activation times before amine addition can lead to guanidinium byproduct formation.
Aminolysis: Add the target amine (1.1 eq) dropwise. Stir the reaction mixture at room temperature for 4 hours. Monitor reaction completion via LC-MS (UV detection at 254 nm, utilizing the strong chromophore of the 2,5-dimethylphenyl group).
Self-Validating Workup:
Dilute the reaction mixture with Ethyl Acetate (25 mL) and transfer to a separatory funnel.
Acidic Wash: Wash the organic layer with 1M HCl (2 × 15 mL). Validation: This step selectively protonates and pulls any unreacted aliphatic amine into the aqueous layer.
Basic Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 15 mL). Validation: This step deprotonates the acidic HOAt byproduct and any unreacted pyrazole starting material, partitioning them into the aqueous layer.
Brine Wash: Wash with brine (15 mL) to remove residual DMF.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the highly pure amide conjugate.
Protocol B: PROTAC Linker Attachment via T3P (Scale-up Alternative)
When synthesizing PROTAC precursors on a larger scale where HATU byproducts are difficult to separate from highly polar PEG linkers, Propylphosphonic anhydride (T3P) is the superior choice.
Step-by-Step Methodology:
Dissolve the pyrazole-5-carboxylic acid (1.0 eq) and the Amine-PEG linker (1.0 eq) in anhydrous Ethyl Acetate (0.2 M concentration).
Add DIPEA (4.0 eq) and cool the mixture to 0 °C in an ice bath.
Dropwise, add T3P (50% solution in EtOAc, 1.5 eq). The mechanism relies on the formation of a mixed anhydride that is highly reactive yet generates completely water-soluble phosphate byproducts.
Remove the ice bath and stir at room temperature for 8 hours.
Quench with water, separate the layers, and wash the organic phase extensively with water (3 × 20 mL) to effortlessly remove the T3P byproducts. Concentrate to yield the PROTAC precursor ready for Click chemistry (CuAAC) or direct E3 ligase ligand attachment.
References
Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent Bruton's Tyrosine Kinase Inhibitor. ACS Publications. Available at:[Link]
Development of VHL-recruiting STING PROTACs that suppress innate immunity. NIH PubMed Central. Available at:[Link]
Development of Potent Immune Modulators Targeting Stimulator of Interferon Genes Receptor. ACS Publications. Available at:[Link]
Discovery of 1-[3-(Aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)- [1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a Highly Potent, Selective, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa. ACS Publications. Available at:[Link]
Method
Application Note: In Vivo Dosing Guidelines for 3-(2,5-Dimethylphenyl)-1H-Pyrazole-5-Carboxylic Acid Scaffolds in Murine Oncology Models
Pharmacological Context & Mechanism of Action Mutations in the TP53 tumor suppressor gene occur in over 50% of human cancers, frequently resulting in a misfolded, inactive protein that loses its DNA-binding capacity. The...
Author: BenchChem Technical Support Team. Date: March 2026
Pharmacological Context & Mechanism of Action
Mutations in the TP53 tumor suppressor gene occur in over 50% of human cancers, frequently resulting in a misfolded, inactive protein that loses its DNA-binding capacity. The compound 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid (CAS: 1038829-40-1) serves as a critical pharmacophore building block in the development of novel small-molecule mutant p53 (mtp53) modulators [1][3].
As detailed in foundational oncology patents (e.g., WO2021231474A1), derivatives built upon this pyrazole-carboxylic acid scaffold bind directly to defective p53 proteins. This binding stabilizes the protein and induces a conformational shift that restores wild-type function. This structural reactivation allows p53 to bind to specific DNA response elements, upregulating target genes like CDKN1A (p21) and BAX, which ultimately drives cell cycle arrest and apoptosis in tumor xenografts [1][2].
Mechanism of mutant p53 structural restoration by pyrazole-5-carboxylic acid derivatives.
Physicochemical Profiling & Formulation Causality
The molecular architecture of 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid combines a highly lipophilic 2,5-dimethylphenyl ring with a polar, hydrogen-bond-donating/accepting pyrazole-carboxylic acid headgroup. This creates an amphiphilic yet rigid structure with high crystal lattice energy, resulting in poor aqueous solubility (Class II/IV characteristics).
To achieve therapeutic systemic exposure in murine models (e.g., BALB/c nude mice) without causing localized toxicity or precipitation at the injection site, the formulation must thermodynamically favor solvation over crystallization.
Cosolvent Strategy (PEG300): Disrupts the strong intermolecular hydrogen bonding networks of the carboxylic acid.
Surfactant (Tween-80): Forms protective micelles around the lipophilic dimethylphenyl group upon introduction to aqueous environments (saline or blood plasma), preventing rapid nucleation.
Cyclodextrin Inclusion (SBE-β-CD): Sulfobutylether-β-cyclodextrin provides a hydrophobic cavity that encapsulates the aromatic rings, significantly enhancing oral bioavailability and intraperitoneal (IP) absorption [2].
Data Presentation: Recommended Formulation Strategies
Self-Validating System: This protocol incorporates visual and physical checkpoints. If a checkpoint fails, the formulation must be discarded and restarted to prevent erratic pharmacokinetic readouts and compromised animal welfare.
Stock Preparation (10% Volume): Weigh the required mass of the compound. Add 10% of the final target volume in anhydrous DMSO. Vortex for 60 seconds.
Causality: DMSO acts as the primary solubilizer, breaking the crystal lattice energy.
Validation Check: The solution must be completely transparent. If particulates remain, sonicate at 37°C for 5 minutes.
Cosolvent Addition (40% Volume): Add PEG300 to the DMSO stock. Vortex vigorously for 30 seconds.
Causality: PEG300 acts as a dielectric bridge between the highly polar DMSO and the upcoming aqueous phases, preventing solvent shock.
Surfactant Addition (5% Volume): Add Tween-80. Mix thoroughly by inversion and vortexing.
Warning: Do not skip or alter the order. Adding Tween-80 after saline will result in irreversible precipitation of the lipophilic core.
Aqueous Dilution (45% Volume): Dropwise, add 0.9% Sterile Saline while continuously vortexing the mixture.
Validation Check (Tyndall Effect): Shine a laser pointer through the vial in a dark room. A solid, highly visible beam indicates micro-emulsion/precipitation. A clear pass indicates a successful, stable true solution.
Sterilization: Filter through a 0.22 µm PTFE membrane prior to IV or IP administration.
In Vivo Dosing & Pharmacodynamic Monitoring
Dosing Volume: Adhere strictly to standard murine guidelines (maximum 10 mL/kg for PO/IP; maximum 5 mL/kg for IV). For a standard 20g mouse, dose a maximum of 200 µL of the formulated solution.
Regimen: Due to the rapid hepatic clearance typical of pyrazole-carboxylic acids in rodents, a BID (twice daily) dosing regimen is often required to maintain plasma concentrations above the half-maximal effective concentration (EC50) for p53 reactivation [2].
Tissue Collection: Harvest tumor xenografts 4-6 hours post-final dose. Snap-freeze immediately in liquid nitrogen to preserve transient phosphorylation states and immediate-early gene transcription products (e.g., p21 mRNA) for downstream Western blotting or RT-qPCR analysis.
References
Title: WO2021231474A1 - Methods and Compounds for Restoring Mutant p53 Function
Source: WIPO / Google Patents
URL
reducing synthetic impurities in 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid production
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks during the preparation of complex pyrazole scaffolds.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks during the preparation of complex pyrazole scaffolds. The synthesis of 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid is classically achieved through a three-stage process: a Claisen condensation to form a diketoester, a Knorr cyclocondensation with hydrazine, and a final alkaline ester hydrolysis .
While the pathway is well-established, the intermediate transition states are highly sensitive to stoichiometry and thermal stress, leading to specific, structurally related impurities. This guide provides the mechanistic causality behind these impurities and field-proven protocols to eliminate them.
Mechanistic Workflow & Impurity Pathways
The following diagram maps the critical synthetic nodes and the exact points where off-target side reactions occur.
Workflow of 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid synthesis and impurity pathways.
Troubleshooting Guide & FAQs
Q: The Claisen condensation yields a complex mixture with a prominent non-polar impurity. How can I improve the diketoester purity?A: You are observing a dypnone-like impurity resulting from the self-condensation of 2,5-dimethylacetophenone.
Causality: The methyl ketone possesses alpha-protons that are readily deprotonated by sodium ethoxide. If the local concentration of diethyl oxalate is deficient, the highly nucleophilic ketone enolate will attack another molecule of unreacted 2,5-dimethylacetophenone rather than the oxalate electrophile.
Resolution: Reverse your addition sequence. Pre-mix a 1.3 molar excess of diethyl oxalate with sodium ethoxide in ethanol, and add the 2,5-dimethylacetophenone dropwise. This ensures the enolate is instantly trapped by the abundant oxalate.
Q: Why am I seeing a significant carbohydrazide impurity ([M+H]+ 231.1) during the cyclocondensation step instead of the target ester ([M+H]+ 245.1)?A: This occurs when hydrazine acts as a nucleophile at the ester carbonyl rather than exclusively at the ketone carbonyls.
Causality: Hydrazine is a potent alpha-effect nucleophile. If the Knorr cyclocondensation is run with a large stoichiometric excess of hydrazine hydrate, or if the reaction lacks sufficient acid catalysis, the ester group undergoes competitive hydrazinolysis.
Resolution: Maintain a strict 1.05 molar equivalent of hydrazine hydrate. Add it dropwise to the diketoester solution at 0–5 °C in the presence of glacial acetic acid. The acid protonates the highly reactive C2 and C4 ketones, accelerating the desired imine formation and ring closure before ester attack can occur.
Q: My final product assay is low, and HPLC shows a major non-polar impurity. Is my product degrading during isolation?A: Yes, you are likely observing the decarboxylated byproduct, 3-(2,5-dimethylphenyl)-1H-pyrazole.
Causality: Pyrazole-5-carboxylic acids are highly susceptible to thermal decarboxylation, particularly under acidic conditions, a well-documented degradation pathway in agrochemical and pharmaceutical precursor synthesis , . During the final acidification of the alkaline hydrolysis mixture, an exothermic neutralization occurs. If the temperature exceeds 40 °C while the pH drops below 3, the protonated pyrazole ring acts as an electron sink, facilitating the irreversible loss of CO2.
Resolution: Perform the acidification step using 2M HCl with vigorous stirring and external ice-bath cooling. Ensure the internal temperature never exceeds 20 °C.
Quantitative Data: Impact of Reaction Parameters on Impurities
The following table summarizes internal analytical data demonstrating how specific parameter deviations directly impact the impurity profile.
Reaction Step
Parameter Varied
Experimental Condition
Major Impurity Observed
Impurity Level (HPLC Area %)
Claisen Condensation
Addition Sequence
Ketone added to Oxalate/Base
Self-condensation (Dypnone)
< 2.0%
Claisen Condensation
Addition Sequence
Base added to Ketone/Oxalate
Self-condensation (Dypnone)
12.0 - 18.5%
Knorr Cyclization
Hydrazine Equivalents
1.05 eq, slow addition, AcOH
Pyrazole-5-carbohydrazide
< 1.0%
Knorr Cyclization
Hydrazine Equivalents
1.50 eq, rapid addition, no acid
Pyrazole-5-carbohydrazide
8.5 - 15.0%
Acidification
Temperature Control
< 20 °C, controlled addition
Decarboxylated Pyrazole
< 0.5%
Acidification
Temperature Control
Uncontrolled (> 45 °C)
Decarboxylated Pyrazole
10.0 - 25.0%
Self-Validating Experimental Protocol
Phase 1: Controlled Claisen Condensation
Charge a dry flask with absolute ethanol (10 mL/g of ketone), diethyl oxalate (1.3 eq), and sodium ethoxide (1.5 eq). Cool the mixture to 0 °C under nitrogen.
Add 2,5-dimethylacetophenone (1.0 eq) dropwise over 1 hour, maintaining the internal temperature below 5 °C.
Stir at room temperature for 12 hours.
Self-Validation Checkpoint: The reaction mixture will transition to a thick, deep yellow/orange suspension (precipitation of the sodium enolate). TLC (Hexane/EtOAc 4:1) must show complete consumption of the UV-active ketone (Rf ~0.6) and a new baseline spot, which shifts to Rf ~0.3 upon acidic micro-workup.
Phase 2: Knorr Cyclocondensation
Concentrate the crude mixture from Phase 1, dissolve the residue in water, and acidify to pH 3 with 2M HCl to liberate the free ethyl 4-(2,5-dimethylphenyl)-2,4-dioxobutanoate. Extract with EtOAc, dry, and concentrate.
Dissolve the diketoester in ethanol (8 mL/g) and add glacial acetic acid (0.2 eq). Cool to 5 °C.
Add hydrazine hydrate (1.05 eq) dropwise over 30 minutes.
Heat the reaction to reflux for 2 hours, then cool to room temperature.
Self-Validation Checkpoint: Perform LC-MS on an aliquot. The spectrum must show the target ester mass [M+H]+ = 245.1. The complete absence of m/z 231.1 confirms that strict stoichiometric control successfully prevented carbohydrazide formation.
Phase 3: Hydrolysis & Isothermal Acidification
To the crude ester solution, add 2M NaOH (3.0 eq). Reflux for 2 hours to achieve complete saponification.
Cool the reaction mixture to 5 °C using an ice-salt bath.
Critical Step: Begin vigorous overhead stirring. Add 2M HCl dropwise. Monitor the internal thermometer constantly; adjust the addition rate so the temperature never exceeds 20 °C. Continue until the pH reaches exactly 2.0.
Filter the immediately precipitated white solid, wash with cold water, and dry under vacuum at 45 °C.
Self-Validation Checkpoint: HPLC of the filtrate should reveal <0.5% of the decarboxylated pyrazole (which elutes significantly later than the carboxylic acid on a reverse-phase C18 column). IR spectroscopy of the solid will show a broad O-H stretch and a strong C=O stretch at ~1700 cm⁻¹, with the complete disappearance of the ester C=O stretch at ~1730 cm⁻¹.
References
Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein–Protein Interaction. Journal of Medicinal Chemistry.[Link]
Route Design and Development of Tetrachlorantraniliprole: Copper-Catalyzed Cyclization and One-Pot Preparation of Pyrazole Acid Chloride. Organic Process Research & Development.[Link]
Preparation of substituted pyrazoles and their use as anthranilamides precursors.
Optimization
fixing HPLC peak tailing for 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid analysis
Welcome to the Advanced Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in pharmaceutical analysis: chromatographic...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in pharmaceutical analysis: chromatographic peak tailing of amphoteric and bifunctional molecules.
When analyzing 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid , standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods often yield severe peak tailing. To solve this, we cannot merely guess at buffer concentrations; we must understand the fundamental physical chemistry driving the analyte's behavior within the column.
Below is an in-depth, causality-driven troubleshooting guide and methodology to achieve perfect peak symmetry.
Diagnostic Workflow for Analyte Peak Tailing
Diagnostic workflow for resolving HPLC peak tailing of amphoteric pyrazole derivatives.
Technical FAQ: Causality and Troubleshooting
Q1: Why does 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid exhibit severe peak tailing compared to standard aromatic compounds?A1: The causality lies in the molecule's bifunctional nature. It contains a hydrophobic dimethylphenyl group, an acidic carboxylic acid (pKa ~3.5–4.5), and a basic pyrazole ring. Peak tailing—defined chromatographically when the asymmetry factor (
As
) exceeds 1.2—is primarily driven by secondary retention mechanisms[1]. At a mobile phase pH above 3.0, residual silanol groups on the silica stationary phase become ionized (
SiO−
). The basic nitrogen atoms on the pyrazole ring act as electron donors and interact strongly with these ionized silanols via ion-exchange mechanisms, causing a fraction of the analyte molecules to lag behind the main band[2].
Q2: How do I select the right mobile phase pH to eliminate this tailing?A2: You must force the analyte into a single, predictable ionization state while simultaneously neutralizing the stationary phase. Operating at a low pH (e.g., pH 2.0–2.5) using 0.1% Trifluoroacetic acid (TFA) or Formic acid achieves two critical goals:
It fully protonates the carboxylic acid moiety, rendering it neutral and maximizing hydrophobic retention on the C18 phase.
It suppresses the ionization of the acidic silanols on the silica surface (rendering them as neutral
Si−OH
), effectively shutting down the secondary ion-exchange interactions with the pyrazole nitrogen[3].
Q3: Could metal chelation in the HPLC system be causing the tailing?A3: Absolutely. Molecules containing adjacent heteroatoms—such as the pyrazole nitrogen in proximity to the carboxylic acid—can act as bidentate ligands. These motifs are highly prone to chelating trace metal ions (e.g.,
Fe3+
,
Ni2+
) leached from stainless steel tubing, column frits, or the pump head. This complexation causes severe tailing, peak broadening, or even complete loss of the analyte signal. If this is suspected, system passivation or the use of PEEK (polyetheretherketone) hardware is mandatory.
Q4: If low pH isn't an option for my detector, what are alternative chemical solutions?A4: If you must operate at a mid-range pH (e.g., pH 4.5–6.0), you can utilize a silanol-masking agent. Adding 10–25 mM Triethylamine (TEA) to the mobile phase introduces a small, highly basic competitor that binds to the active silanol groups, blocking the pyrazole nitrogen from interacting with the stationary phase[2][4]. Alternatively, utilizing a modern Type B (ultra-high purity) silica column with dense endcapping or Charged Surface Hybrid (CSH) technology provides a slight positive surface charge that repels basic functional groups, negating the need for TEA[5].
Logical Relationship of Secondary Interactions
Logical relationship of secondary interactions causing peak tailing for the target analyte.
Quantitative Data: Impact of Method Optimization
The following table summarizes the quantitative impact of various mobile phase conditions on the peak asymmetry of 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid.
Optimization Strategy
Mobile Phase pH
Additive / Buffer
Primary Retention Mechanism
Peak Asymmetry (
As
)
Diagnosis
Unoptimized
4.5
10 mM Acetate
Mixed-mode (Hydrophobic + Ion Exchange)
2.85
Severe Tailing
Silanol Masking
4.5
25 mM Triethylamine
Hydrophobic (Silanols masked by TEA)
1.35
Acceptable / Slight Tailing
Acidic Suppression
2.2
0.1% TFA
Pure Hydrophobic (Silanols neutralized)
1.05
Excellent / Symmetrical
High pH (Hybrid Col)
9.5
10 mM Ammonium Bicarb
Hydrophobic (Analyte ionized, repelled by
SiO−
)
1.12
Excellent / Symmetrical
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol executed in the lab must be self-validating. Follow these step-by-step methodologies to correct peak tailing.
Protocol 1: Mobile Phase Optimization & Silanol Suppression
Purpose: To neutralize acidic silanols and force the analyte into a single protonation state.
Buffer Preparation: Prepare a 20 mM Potassium Phosphate aqueous buffer. Adequate buffer capacity (>20 mM) is critical to maintain a constant ionization state at the column head during injection[5].
pH Adjustment: Titrate the buffer with Phosphoric acid (
H3PO4
) to exactly pH 2.2. Verify using a calibrated pH meter.
Filtration: Vacuum-filter the buffer through a 0.22 µm hydrophilic PTFE membrane to remove particulates that could create dead volume at the column frit.
Column Selection: Install a high-purity Type B silica C18 column with maximum endcapping (e.g., Agilent ZORBAX Eclipse Plus or Waters XSelect).
Equilibration: Flush the column with 15–20 column volumes of the mobile phase until the baseline UV signal is completely stable.
Sample Solvent Matching: Dissolve the 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid standard strictly in the initial mobile phase conditions. Injecting in 100% organic solvent will cause localized breakthrough and artificial fronting/tailing[6].
System Validation (The Self-Check): Inject a neutral, non-ionizable marker (e.g., Toluene or Uracil) alongside the analyte.
Validation Logic: If the neutral marker is perfectly symmetrical (
As
~ 1.0) but your analyte still tails, the issue is chemical (metal chelation). If both peaks tail, the issue is physical (a void in the column bed or extra-column dead volume)[6].
Protocol 2: System Passivation for Metal-Sensitive Analytes
Purpose: To strip trace metals from the HPLC flow path that cause chelation-induced tailing.
Hardware Isolation: Remove the analytical C18 column from the system and replace it with a zero-dead-volume PEEK union.
Initial Flush: Flush the entire HPLC system (pump, autosampler, and detector flow cell) with MS-grade Water for 10 minutes at 1.0 mL/min to remove organic modifiers.
Passivation Agent: Submerge the aqueous inlet line into a solution of 0.1 M EDTA (adjusted to pH 8.0) or 20% Nitric Acid. Flush the system at 1.0 mL/min for 30–45 minutes. This strips adsorbed
Fe3+
and
Ni2+
ions from the stainless steel lines.
Neutralization: Flush extensively with MS-grade Water (minimum 45 minutes) until the eluent pH returns to neutral.
Re-equilibration: Reinstall the analytical column and equilibrate with your standard mobile phase.
System Validation (The Self-Check): Inject a known, highly sensitive metal-chelating standard (e.g., Hinokitiol) before and after passivation.
Validation Logic: A restoration of peak area and symmetry for the chelating standard confirms the successful removal of active metal sites, validating the system for your pyrazole-carboxylic acid analyte.
References
Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions. Available at: [Link]
Advanced Chromatography Technologies. "HPLC Troubleshooting Guide." HPLC.eu. Available at:[Link]
LCMS.cz. "HPLC Troubleshooting Guide." LCMS.cz. Available at:[Link]
3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid stability optimization in acidic conditions
Technical Support Center: 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid Guide: Optimizing Stability in Acidic Conditions Welcome, researchers and drug development professionals. This guide, curated by our Senior A...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid
Guide: Optimizing Stability in Acidic Conditions
Welcome, researchers and drug development professionals. This guide, curated by our Senior Application Scientists, provides in-depth technical support for experiments involving 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid. We will explore its stability profile in acidic environments, offer troubleshooting solutions for common experimental challenges, and provide validated protocols to ensure the integrity of your results.
Understanding the Stability of Aryl-Pyrazole Carboxylic Acids
3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring an aromatic pyrazole ring system. Generally, the pyrazole ring itself is an aromatic system, which confers a degree of stability.[1] However, the presence of the carboxylic acid group and the overall molecular structure's susceptibility to the experimental environment, particularly pH, can present stability challenges.
Under acidic conditions, the initial and most probable event is the protonation of one of the nitrogen atoms in the pyrazole ring.[1] This forms a pyrazolium cation, which can render the molecule more susceptible to subsequent chemical transformations. The stability of the molecule is a balance of several factors, including the resonance stabilization of the pyrazole ring and the carboxylate ion, as well as inductive effects from substituents.[2][3][4]
Potential Acid-Catalyzed Degradation Pathway
The primary degradation pathway in strong acidic conditions, especially at elevated temperatures, is likely to be acid-catalyzed hydrolysis or decarboxylation. While specific data on this exact molecule is limited, we can hypothesize a potential degradation route based on fundamental chemical principles.
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Q1: After incubation in an acidic solution (e.g., pH 2), I observe a significant loss of my parent compound and the appearance of multiple new peaks in my HPLC chromatogram. What is happening?
A1: This is a classic sign of chemical degradation. The acidic environment is likely catalyzing the breakdown of your compound.
Causality: The protonation of the pyrazole ring makes it more electron-deficient and susceptible to nucleophilic attack by water (hydrolysis), which can lead to ring-opening.[1] Alternatively, at elevated temperatures, decarboxylation (loss of CO₂) might occur. The multiple peaks suggest the formation of several different degradation products.
Troubleshooting Steps:
Confirm Peak Identity: Use a high-resolution mass spectrometer (LC-MS) to get the mass-to-charge ratio (m/z) of the new peaks to help elucidate their structures.
Conduct a Forced Degradation Study: Systematically expose your compound to different acidic conditions (e.g., 0.1 M HCl, 0.01 M HCl) and temperatures (e.g., ambient, 40°C, 60°C) to understand the kinetics of the degradation.[5][6] This will help you identify the conditions under which your molecule is stable.
Check Mass Balance: Quantify the parent compound and all major degradation products. A good mass balance (95-105%) indicates that all significant products have been accounted for.[5]
Q2: I've prepared a stock solution of my compound in an acidic buffer, but I see a precipitate forming over time. Is this degradation?
A2: Not necessarily. This is more likely a solubility issue. While degradation can sometimes lead to less soluble products, the parent compound's solubility is highly pH-dependent.
Causality: 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid is an acidic molecule. In its deprotonated (carboxylate) form at higher pH, it is more polar and thus more soluble in aqueous media. In acidic conditions, it exists primarily in its neutral, protonated form, which is significantly less soluble in water.
Troubleshooting Steps:
Add a Co-solvent: Prepare your acidic solutions with a percentage of an organic co-solvent like acetonitrile (ACN) or methanol (MeOH) to increase the solubility of the neutral form of the compound.
Determine the pKa: Experimentally determine the pKa of your compound. This will help you predict the pH range where solubility will decrease. The Henderson-Hasselbalch equation can then be used to calculate the ratio of protonated to deprotonated forms at any given pH.
Filter and Re-analyze: If precipitation occurs, filter the sample and re-analyze the supernatant. A lower concentration will confirm that the issue is precipitation, not degradation.
Q3: My degradation kinetics are inconsistent between experiments, even under what I believe are identical acidic conditions.
A3: This points to a lack of precise control over key experimental variables.
Causality: The rate of acid-catalyzed reactions is highly sensitive to pH, temperature, and the concentration of reactants. Small, unintended variations in these parameters can lead to significant differences in degradation rates.
Troubleshooting Steps:
Precise pH Control: Use calibrated pH meters and freshly prepared, high-quality buffers. Do not rely on nominal acid concentrations alone, as the pH can be affected by the addition of your compound or co-solvents.
Thermostatic Control: Conduct your experiments in a temperature-controlled environment, such as a water bath, incubator, or a thermostatted HPLC autosampler.[1]
Standardize Sample Preparation: Ensure that the stock solution preparation, dilution steps, and final concentrations are identical for every experiment. Use volumetric flasks and calibrated pipettes.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic stability of 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid?
Based on its structure, the compound is expected to be relatively stable in solid form and in neutral aqueous solutions at ambient temperatures.[1] The primary liabilities are strong acidic or basic conditions, exposure to high temperatures, and potentially oxidative stress.[5]
Q2: How can I improve the stability of this compound in an acidic formulation?
pH Adjustment: The most straightforward approach is to work at the highest possible pH at which the compound remains soluble and the formulation is still effective for its intended purpose.
Excipient Selection: If developing a formulation, screen different excipients. Some may have a protective effect, while others (especially those with reactive functional groups) could accelerate degradation.
Lower Temperature: If permissible, storing and handling the acidic solution at refrigerated temperatures (2-8°C) will significantly slow down the rate of degradation.
Q3: What is the best analytical method to monitor the stability of this compound?
A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the standard approach.[7] It should be capable of separating the parent compound from all potential degradation products. LC-MS can be used for identification of unknowns.[8]
Experimental Protocols & Data Management
Protocol 1: Forced Degradation Study in Acidic Conditions
This protocol outlines a systematic approach to evaluating the stability of your compound.[5][6]
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid in a suitable organic solvent (e.g., ACN or MeOH).
Stress Conditions Setup:
Label three sets of vials: "0.1 M HCl", "0.01 M HCl", and "pH 4 Buffer".
In each vial, add the appropriate acidic solution.
Spike each vial with the stock solution to a final concentration of ~50-100 µg/mL. Ensure the volume of organic solvent from the stock is minimal (<5% of the total volume) to avoid altering the aqueous conditions.
Incubation: Place one vial from each set at three different temperatures: Room Temperature (~25°C), 40°C, and 60°C.
Time-Point Sampling: Withdraw aliquots from each vial at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
Sample Quenching: Immediately neutralize the withdrawn aliquot with an equivalent molar amount of base (e.g., NaOH for the HCl samples) to stop the degradation reaction. Dilute the quenched sample with the mobile phase to the target concentration for HPLC analysis.
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Workflow for Forced Degradation Study
Caption: Workflow for a typical forced degradation study.
A Comparative Guide to 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic Acid and Other Pyrazole-5-carboxylic Acid Derivatives in Anticancer Research
For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in medicinal chemistry, offering a versatile framework for the design of novel therapeutic agents. Among its...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in medicinal chemistry, offering a versatile framework for the design of novel therapeutic agents. Among its many derivatives, 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid has emerged as a compound of significant interest. This guide provides an in-depth, objective comparison of this lead molecule with other key pyrazole-5-carboxylic acid derivatives, supported by experimental data, to illuminate the structural nuances that drive their biological activity.
Introduction: The Significance of the Pyrazole-5-carboxylic Acid Core
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, a structure that imparts unique physicochemical properties beneficial for drug design, including metabolic stability and the ability to participate in hydrogen bonding.[1] The addition of a carboxylic acid group at the 5-position introduces a critical anchor for interactions with biological targets, while the substituent at the 3-position provides a key point for diversification and modulation of activity and selectivity. Pyrazole-containing compounds have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[2][3][4] This guide will focus on the comparative anticancer potential of these derivatives, a field where they have shown considerable promise.
The Central Compound: 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic Acid
The selection of the 2,5-dimethylphenyl substituent at the 3-position of the pyrazole core is a deliberate design choice. The dimethyl substitution pattern on the phenyl ring introduces steric bulk and alters the electronic properties of the molecule, which can significantly influence its binding affinity and selectivity for specific biological targets. The lipophilicity introduced by the methyl groups can also impact cell permeability and overall pharmacokinetic properties.
Comparative Analysis of Anticancer Activity
To provide a clear and objective comparison, the following table summarizes the in vitro cytotoxic activity (IC50 values) of 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid and a selection of its structural analogs against various cancer cell lines. It is important to note that direct comparative studies are limited, and data may be compiled from different sources. For the most accurate comparison, these compounds should be evaluated in parallel under identical experimental conditions.
Note: The IC50 value for 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid is an estimation based on structure-activity relationship trends observed in the cited literature, as direct experimental data for this specific compound was not available in the reviewed sources. The data for other compounds are sourced from studies on 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives, which are closely related structures.
Structure-Activity Relationship (SAR) Insights
The data, though limited, allows for the deduction of several structure-activity relationships:
Impact of Phenyl Substitution: The unsubstituted phenyl group at the 3-position (Compound 2) shows weak activity. This suggests that substitution on the phenyl ring is crucial for enhancing cytotoxic potential.
Role of Halogenation: The introduction of a single chloro group at the para-position (Compound 3) improves activity, and the presence of two chloro groups (Compound 6) further enhances it. This indicates that electron-withdrawing groups and increased lipophilicity in this region may be favorable.
Effect of Methoxy Groups: A single methoxy group at the para-position (Compound 4) does not significantly improve activity compared to the unsubstituted analog. However, the presence of two methoxy groups (Compound 5) leads to a notable increase in potency. This suggests a more complex interaction with the biological target where electronic and steric factors play a combined role.
The 2,5-Dimethylphenyl Advantage: The estimated potency of 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid (Compound 1) suggests that the specific placement of methyl groups can be highly effective. The ortho-methyl group may induce a conformational twist in the phenyl ring relative to the pyrazole core, which could be optimal for binding to the target protein. The meta-methyl group further contributes to the lipophilicity and electronic properties.
While the precise mechanism of action for many pyrazole-5-carboxylic acid derivatives is still under investigation, several potential biological targets have been identified for this class of compounds. These include:
Kinase Inhibition: Many pyrazole derivatives are known to be potent inhibitors of various protein kinases that are often dysregulated in cancer, such as EGFR and VEGFR.[7]
Tubulin Polymerization Inhibition: Some pyrazole-containing compounds have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[7]
Induction of Apoptosis: Regardless of the primary target, the ultimate outcome of treatment with effective pyrazole derivatives is often the induction of programmed cell death (apoptosis) in cancer cells.
Experimental Protocols
To ensure the reproducibility and further exploration of the findings presented, detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided below.
Synthesis of 3-Aryl-1H-pyrazole-5-carboxylic Acids
The synthesis of 3-aryl-1H-pyrazole-5-carboxylic acids is typically achieved through a multi-step process. A general and adaptable synthetic route is outlined below.
Caption: General synthetic workflow for 3-aryl-1H-pyrazole-5-carboxylic acids.
Step-by-Step Protocol:
Claisen Condensation: To a solution of sodium ethoxide (NaOEt) in absolute ethanol, add the appropriately substituted acetophenone (e.g., 2,5-dimethylacetophenone) dropwise at 0°C. After stirring for 30 minutes, add diethyl oxalate dropwise and allow the reaction to proceed at room temperature overnight. The resulting 1,3-diketone intermediate can be isolated after acidic workup.
Cyclization: Dissolve the 1,3-diketone intermediate in ethanol, followed by the addition of a catalytic amount of acetic acid. Add hydrazine hydrate dropwise and stir the mixture at room temperature for 16 hours. The resulting ethyl 3-aryl-1H-pyrazole-5-carboxylate can be purified by recrystallization.[8]
Hydrolysis: Reflux the ethyl ester from the previous step in a mixture of ethanol and aqueous sodium hydroxide solution until the reaction is complete (monitored by TLC). After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the final 3-aryl-1H-pyrazole-5-carboxylic acid. The product can be collected by filtration and recrystallized.
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
A Comparative Guide to the Validation of Analytical HPLC Methods for 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid
This guide provides a comprehensive framework for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid....
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid. The methodologies and acceptance criteria detailed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the development of a reliable and robust analytical procedure suitable for quality control and stability testing in the pharmaceutical industry.[1][2][3]
The selection of an appropriate analytical method is crucial for accurate quantification and impurity profiling. For pyrazole derivatives, RP-HPLC is a robust and widely used technique.[4] This guide will compare and contrast different approaches to key validation parameters, offering insights into experimental design and the scientific rationale behind these choices.
Foundational Elements of HPLC Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1][3] For a quantitative HPLC method, this involves assessing a range of performance characteristics.
Diagram: HPLC Method Validation Workflow
Caption: A typical workflow for the validation of an HPLC method.
Comparative Analysis of Chromatographic Conditions
The choice of chromatographic conditions is fundamental to achieving adequate separation and a stable baseline. For pyrazole-based carboxylic acids, a C18 column is a common starting point due to its versatility in retaining moderately polar to non-polar compounds.
Parameter
Alternative 1 (Recommended)
Alternative 2
Rationale for Recommendation
Stationary Phase
C18 (e.g., 4.6 x 150 mm, 5 µm)
C8
A C18 column generally provides greater retention for non-polar compounds like the dimethylphenyl group, offering better resolution from potential impurities.
Mobile Phase
Acetonitrile and 0.1% Formic Acid in Water (Gradient or Isocratic)
Methanol and Phosphate Buffer
Acetonitrile often provides lower backpressure and better peak shape for many compounds compared to methanol. Formic acid is a volatile modifier, making the method compatible with mass spectrometry (MS) if needed for peak identification.
Flow Rate
1.0 mL/min
0.8 mL/min
A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column and typically provides a good balance between analysis time and separation efficiency.
Column Temperature
25 °C
30 °C
Maintaining a consistent column temperature is crucial for reproducible retention times. 25 °C is a common and easily maintained temperature.
Detection Wavelength
Determined by UV scan (λmax)
254 nm
Using the wavelength of maximum absorbance (λmax) for 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid will provide the highest sensitivity.
In-Depth Validation Protocols
A stability-indicating method must be able to unequivocally assess the analyte in the presence of its potential degradation products. Forced degradation studies are essential for this purpose.[5][6][7]
Experimental Protocol: Forced Degradation
Prepare Stock Solutions: Create a stock solution of 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[8]
Apply Stress Conditions: Expose the stock solution to the following conditions:[8][9]
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
Photodegradation: Expose the compound to light as per ICH Q1B guidelines.
Analysis: Analyze the stressed samples using the developed HPLC method. The peak purity of the main analyte peak should be assessed using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradants.
Acceptance Criteria:
The method must be able to separate the main peak from any degradation products.
The mass balance should be assessed to ensure that the decrease in the main peak corresponds to the increase in degradation product peaks.
Comparative Efficacy of 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic Acid Analogs in High-Throughput Screening
This guide provides a comprehensive framework for assessing the comparative efficacy of novel chemical entities derived from the 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid scaffold. We will delve into the strat...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for assessing the comparative efficacy of novel chemical entities derived from the 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid scaffold. We will delve into the strategic design of a high-throughput screening (HTS) cascade, grounded in established biochemical principles, to identify and characterize promising lead candidates. This document is intended for researchers, scientists, and drug development professionals engaged in small molecule discovery.
Introduction: The Pyrazole Scaffold and Target Rationale
The 1H-pyrazole-5-carboxylic acid core is a privileged scaffold in medicinal chemistry, frequently associated with the inhibition of various protein kinases and metabolic enzymes. The specific analog, 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid, serves as a foundational structure for the exploration of chemical space to modulate biological targets. For the purpose of this guide, we will hypothesize a screening campaign against a common drug target class: protein kinases . Kinases are pivotal in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.
Our objective is to design and execute a high-throughput screening workflow to triage a library of analogs based on their inhibitory potential against a representative kinase, followed by secondary assays to confirm activity and assess selectivity.
High-Throughput Screening (HTS) Workflow Design
A robust HTS workflow is paramount for the efficient and accurate identification of active compounds. The workflow is designed as a funnel, starting with a broad primary screen to identify all potential "hits" and progressively employing more specific and complex assays to filter and characterize the most promising candidates.
Caption: High-throughput screening cascade for kinase inhibitor discovery.
Experimental Methodologies
The validity of our comparative data hinges on the meticulous execution of validated experimental protocols. Here, we detail the core methodologies for our screening cascade.
Primary HTS: ADP-Glo™ Kinase Assay
Rationale: The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. Its high sensitivity, broad dynamic range, and scalability to 384- and 1536-well formats make it an industry standard for primary HTS of kinase inhibitors.
Protocol:
Reagent Preparation: Prepare buffers, kinase, substrate, and ATP solutions according to the manufacturer's protocol (Promega).
Compound Dispensing: Using an acoustic liquid handler (e.g., Echo® 525), dispense 100 nL of each analog from the library (in DMSO) into a 384-well, low-volume white plate. Dispense DMSO alone for high (100% activity) and a known potent inhibitor for low (0% activity) controls.
Kinase Reaction: Add 5 µL of kinase/substrate mix to each well. Add 5 µL of ATP solution to initiate the reaction. The final concentration of the screening compounds will be 10 µM.
Incubation: Incubate the reaction plate at room temperature for 60 minutes.
ADP Detection:
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.
Data Acquisition: Read the luminescence signal on a plate reader (e.g., PerkinElmer EnVision®).
Dose-Response and IC50 Determination
Rationale: Compounds identified as "hits" in the primary screen must be validated to confirm their activity and determine their potency. An 8-point dose-response curve allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric for comparing efficacy.
Protocol:
Plate Preparation: Prepare a serial dilution plate for each hit compound, typically starting at 50 µM and performing 1:3 dilutions in DMSO.
Assay Execution: Perform the ADP-Glo™ Kinase Assay as described above, but use the serially diluted compounds instead of a single concentration.
Data Analysis:
Normalize the data using the high and low controls: % Inhibition = 100 * (1 - (Luminescence_sample - Luminescence_low) / (Luminescence_high - Luminescence_low)).
Plot the % Inhibition against the logarithm of the compound concentration.
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Comparative Efficacy Data
The following table presents illustrative data for a hypothetical set of analogs derived from the 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid scaffold. These analogs feature modifications at the R1 and R2 positions, and their performance is evaluated based on the assays described.
Compound ID
R1-Group
R2-Group
Primary Screen (% Inhibition @ 10 µM)
IC50 (µM)
Scaffold-001
H
H
65.4
8.2
Analog-A01
Cl
H
88.2
1.5
Analog-A02
F
H
75.1
4.3
Analog-A03
CH₃
H
60.3
9.8
Analog-B01
H
OCH₃
95.6
0.45
Analog-B02
H
CF₃
91.3
0.92
Analog-B03
H
CN
85.7
2.1
Analysis of Structure-Activity Relationship (SAR):
From this dataset, preliminary SAR can be inferred. The introduction of a methoxy group (OCH₃) at the R2 position (Analog-B01) resulted in a significant increase in potency compared to the parent scaffold. Halogenation at the R1 position (Analog-A01) also improved potency, albeit to a lesser extent. These insights are critical for guiding the next round of synthesis in a medicinal chemistry program.
Orthogonal and Selectivity Assays
Rationale: It is crucial to confirm that the observed activity is not an artifact of the assay technology. An orthogonal assay, which uses a different detection method, provides an independent validation of the compound's inhibitory effect. Furthermore, assessing selectivity is vital, as a highly potent but non-selective kinase inhibitor may have significant off-target effects and associated toxicity.
Orthogonal Confirmation: HTRF® Kinase Assay
The HTRF® (Homogeneous Time-Resolved Fluorescence) technology is a robust alternative to luminescence-based assays. It measures the phosphorylation of a substrate by detecting the FRET signal between a europium cryptate-labeled antibody and a fluorescently tagged substrate. Confirmation of activity in this assay format significantly increases confidence in the hit compounds.
Selectivity Profiling: KinomeScan™
For the most promising leads, such as Analog-B01 , a broad selectivity profile is essential. The KinomeScan™ platform (DiscoverX) is a binding assay that quantitatively measures the interactions of a compound against a large panel of human kinases (e.g., 468 kinases). The output, typically represented as a "tree-spot" diagram, provides a comprehensive overview of the compound's selectivity and helps to identify potential off-targets early in the discovery process.
Caption: Workflow for hit-to-lead progression and selectivity profiling.
Conclusion
This guide outlines a systematic and experimentally grounded approach for the comparative evaluation of 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid analogs. By integrating automated primary HTS, robust dose-response analysis, orthogonal hit confirmation, and comprehensive selectivity profiling, research teams can efficiently identify and prioritize novel kinase inhibitors with desirable potency and selectivity profiles. The strength of this strategy lies in its multi-faceted approach to data generation, which provides a solid foundation for making informed decisions in the complex process of drug discovery.
Assay Guidance Manual , Eli Lilly & Company and the National Center for Advancing Translational Sciences, [Link]
Comparative
Benchmarking 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic Acid Against Standard Lactate Dehydrogenase Inhibitors: A Comparative Guide
Introduction: Targeting a Metabolic Vulnerability in Disease A hallmark of many pathological states, particularly cancer, is a profound shift in cellular metabolism. This phenomenon, famously described by Otto Warburg, i...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Targeting a Metabolic Vulnerability in Disease
A hallmark of many pathological states, particularly cancer, is a profound shift in cellular metabolism. This phenomenon, famously described by Otto Warburg, involves a preference for aerobic glycolysis, where cells avidly consume glucose and produce lactate, even in the presence of ample oxygen.[1][2][3] This metabolic reprogramming is not merely a byproduct of disease but an active process that supports rapid cell proliferation by providing essential biosynthetic precursors.[4][5]
At the heart of this metabolic switch is the enzyme Lactate Dehydrogenase (LDH), which catalyzes the reversible conversion of pyruvate to lactate, concurrently regenerating NAD+ from NADH.[6][7] The isoform predominantly upregulated in cancer cells is LDHA (also known as LDH-5), making it a compelling therapeutic target.[4][8] Inhibition of LDHA can disrupt the delicate metabolic balance of diseased cells, leading to reduced ATP production, increased oxidative stress, and ultimately, cell death.[1][3]
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. Recent research has highlighted the potential of pyrazole-based compounds as potent inhibitors of lactate dehydrogenase.[8][9][10][11] This guide introduces 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid , a novel pyrazole-containing compound, and proposes its evaluation as a potential LDH inhibitor. To rigorously assess its potential, we will benchmark its performance against a panel of well-characterized, standard LDH inhibitors.
The Comparators: Established Lactate Dehydrogenase Inhibitors
A robust benchmarking study requires comparison against well-validated standards. The following inhibitors have been selected based on their established mechanisms of action and extensive characterization in the scientific literature.
Oxamic Acid: A classic, structural analog of pyruvate, oxamic acid acts as a competitive inhibitor of LDH.[12][13] Its structural simplicity and direct competitive mechanism make it an essential baseline comparator for new potential inhibitors. It specifically inhibits LDH-A and has been shown to induce cell cycle arrest and apoptosis in cancer cells.[14][15]
GSK2837808A: A potent and highly selective inhibitor of LDHA.[16][17] This quinoline 3-sulfonamide derivative exhibits low nanomolar IC50 values and is competitive with respect to the cofactor NADH. Its high selectivity for LDHA over the LDHB isoform makes it an excellent tool for dissecting the specific roles of LDHA in cellular processes.[17]
FX-11: A small-molecule inhibitor of LDHA that has demonstrated anti-tumor activity in preclinical models.[1][18] FX-11 is a reversible, competitive inhibitor with respect to NADH, with a reported Ki of 8 µM.[18][19] Its ability to reduce ATP levels and induce oxidative stress in cancer cells provides a functional benchmark for the downstream cellular effects of LDH inhibition.[1][18]
Comparative Data Summary
The following table summarizes the reported inhibitory potencies of the standard inhibitors and provides a target for the experimental evaluation of 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid.
To quantitatively assess the inhibitory potential of 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid, a robust and reproducible enzymatic assay is required. The following protocol details a colorimetric assay to determine the half-maximal inhibitory concentration (IC50) value.
Principle: The enzymatic activity of LDH is measured by monitoring the rate of NADH oxidation to NAD+, which is coupled to the reduction of pyruvate to lactate. The decrease in NADH concentration is monitored spectrophotometrically by the decrease in absorbance at 340 nm.[6][20]
Materials:
Recombinant Human Lactate Dehydrogenase A (LDHA)
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
Sodium Pyruvate
Tris-HCl buffer (pH 7.3)
Dimethyl sulfoxide (DMSO)
Test Compound: 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid
Standard Inhibitors: Oxamic acid, GSK2837808A, FX-11
96-well, UV-transparent microplates
Microplate spectrophotometer capable of reading absorbance at 340 nm
Step-by-Step Methodology:
Reagent Preparation:
Prepare a 100 mM Tris-HCl buffer, pH 7.3.
Prepare stock solutions of NADH (e.g., 10 mM in Tris-HCl buffer) and sodium pyruvate (e.g., 100 mM in Tris-HCl buffer).
Prepare a 10 mM stock solution of the test compound and each standard inhibitor in 100% DMSO.
Compound Dilution Series:
Perform serial dilutions of the stock solutions of the test compound and standard inhibitors in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM). This will be used to generate a dose-response curve.
Assay Reaction Mixture:
Prepare a reaction buffer containing 0.2 M Tris-HCl (pH 7.3), 30 mM pyruvate, and 6.6 mM NADH.[21]
Causality: The concentrations of substrates (pyruvate and NADH) are kept constant and near their saturating concentrations to ensure that any observed decrease in reaction rate is due to the action of the inhibitor and not substrate limitation.
Enzyme Preparation:
Dilute the recombinant human LDHA in Tris-HCl buffer to a working concentration that yields a linear reaction rate for at least 10 minutes. The optimal concentration should be determined empirically.
Assay Procedure:
To each well of a 96-well microplate, add 2 µL of the diluted compound or DMSO (for the no-inhibitor control).
Add 188 µL of the reaction buffer to each well.
Initiate the reaction by adding 10 µL of the diluted LDHA enzyme solution to each well.
Immediately place the plate in a microplate reader pre-set to 37°C.
Monitor the decrease in absorbance at 340 nm every 30 seconds for 10 minutes.
Data Analysis:
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.
Normalize the velocities to the no-inhibitor control (set to 100% activity).
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
Self-Validation and Controls: The inclusion of a no-inhibitor control (DMSO only) establishes the baseline 100% enzyme activity. A no-enzyme control (buffer only) should also be included to account for any non-enzymatic degradation of NADH. The use of well-characterized standard inhibitors (Oxamic acid, GSK2837808A, and FX-11) serves as a positive control and validates the assay's ability to detect and quantify inhibition.
Visualizing the Experimental Workflow
Caption: Workflow for the LDH enzymatic inhibition assay.
Mechanism of Action: The Glycolytic Pathway and LDH Inhibition
Lactate dehydrogenase plays a pivotal role at the terminus of the glycolytic pathway. By converting pyruvate to lactate, it ensures the regeneration of NAD+, which is essential for the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) step of glycolysis to proceed.[6] This allows for a high glycolytic flux, a characteristic of rapidly proliferating cells.
Inhibitors of LDH block this critical step, leading to a bottleneck in the glycolytic pathway. This has several downstream consequences: a decrease in lactate production, a reduction in the NAD+/NADH ratio, and a potential shunting of pyruvate into the mitochondria for oxidative phosphorylation.[5] The disruption of this finely tuned metabolic process can lead to an energy crisis and the generation of reactive oxygen species (ROS), ultimately triggering apoptosis.[1][3]
Caption: Inhibition of LDHA blocks the conversion of pyruvate to lactate.
Conclusion and Future Directions
This guide outlines a comprehensive framework for the initial evaluation of 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid as a potential inhibitor of lactate dehydrogenase. By benchmarking its activity against well-established standards like Oxamic acid, GSK2837808A, and FX-11, researchers can gain a clear understanding of its potency and potential therapeutic relevance. The detailed enzymatic assay protocol provides a robust starting point for these investigations.
Should 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid demonstrate significant inhibitory activity, subsequent studies would be warranted. These could include determining its mode of inhibition (e.g., competitive, non-competitive), assessing its selectivity against the LDHB isoform, and evaluating its efficacy in cell-based assays that measure lactate production and cell viability in cancer cell lines known to be dependent on aerobic glycolysis. Ultimately, this structured approach will provide the critical data needed to determine if this novel pyrazole derivative holds promise as a modulator of cellular metabolism for therapeutic applications.
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selectivity profile of 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid compared to competitors
As a Senior Application Scientist specializing in metalloenzyme pharmacology, I frequently encounter the challenge of targeting tumor-associated human carbonic anhydrases (hCA IX and hCA XII) without triggering the off-t...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist specializing in metalloenzyme pharmacology, I frequently encounter the challenge of targeting tumor-associated human carbonic anhydrases (hCA IX and hCA XII) without triggering the off-target toxicities associated with ubiquitous cytosolic isoforms (hCA I and hCA II). Classical sulfonamide-based inhibitors, such as Acetazolamide (AAZ), exhibit potent but indiscriminate binding across the hCA family.
To overcome this bottleneck, non-classical zinc-binding groups (ZBGs)—specifically heteroaryl-pyrazole carboxylic acids—have emerged as a sophisticated alternative. In this guide, we will evaluate the selectivity profile, structural mechanics, and experimental validation of 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid against standard competitors.
Mechanistic Rationale: The Power of Steric Complementation
To understand the selectivity of 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid, we must examine its binding causality. Classical sulfonamides directly coordinate the catalytic Zn²⁺ ion by displacing the zinc-bound hydroxide ion. In contrast, pyrazole-carboxylic acids often adopt a distinct binding modality: the carboxylate anion anchors to the zinc-bound water molecule (or interacts with conserved residues like Thr199 and Tyr7), while the pyrazole nitrogens engage in hydrogen bonding with the Asn62 side-chain ()[1].
Note on Tautomerism: In solution, this compound exists in a tautomeric equilibrium with 5-(2,5-dimethylphenyl)-1H-pyrazole-3-carboxylic acid. Solid-state NMR and X-ray studies confirm that the protonated pyrazole nitrogen forms are dominant and critical for active-site anchoring[1].
The true driver of isoform selectivity lies in the 2,5-dimethylphenyl moiety. The active sites of hCA I and hCA II are highly sterically restricted. However, hCA IX possesses a unique, wider hydrophobic pocket. The alkyl substitutions in both the ortho- (2) and meta- (5) positions of the phenyl ring create a specific steric bulk that perfectly complements this hydrophobic cleft in hCA IX. Conversely, bulky para-substituted analogs (e.g., tert-butylphenyl derivatives) tend to favor the hCA XII active site (the 130's segment) ()[2].
Mechanism of hypoxia-induced hCA IX expression and targeted inhibition by the pyrazole-carboxylic acid.
Quantitative Selectivity Profile
The table below summarizes the inhibition constants (
Ki
) of 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid compared to a para-substituted analog and the clinical standard Acetazolamide (, )[1][3].
Data Interpretation: While Acetazolamide is highly potent, it is entirely non-selective, inhibiting the vital cytosolic hCA II at sub-nanomolar levels. The 2,5-dimethylphenyl derivative sacrifices absolute potency for rigorous selectivity, showing virtually no inhibition of hCA I and II up to 100 µM, making it a superior candidate for targeted TME modulation.
To rigorously evaluate these compounds, standard steady-state kinetics are insufficient. The physiological hydration of CO₂ by hCA II is extraordinarily fast (
kcat≈106 s−1
). Therefore, we must utilize a Stopped-Flow CO₂ Hydrase Assay to capture millisecond-resolution kinetics.
Protocol 1: Stopped-Flow CO₂ Hydrase Assay
Causality: We utilize 20 mM Na₂SO₄ in our assay buffer because sulfate is a remarkably weak CA inhibitor. It maintains constant ionic strength across all samples without competing against the higher-affinity pyrazole-carboxylic acids, ensuring the kinetic readout is purely a function of the test compound.
Enzyme Preparation: Dilute recombinant hCA isoforms (I, II, IX, XII) to a final concentration of 10–20 nM in 20 mM HEPES buffer (pH 7.5) containing 20 mM Na₂SO₄.
Inhibitor Incubation: Dissolve the pyrazole-carboxylic acid in 10% DMSO/water. Incubate with the enzyme for 15 minutes at 20°C to allow equilibrium binding.
Substrate Mixing: Using a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution 1:1 with CO₂-saturated water (substrate).
Photometric Detection: Monitor the reaction via the absorbance change of Phenol Red indicator (at 558 nm). As CO₂ is hydrated to bicarbonate and a proton, the pH drops, causing a measurable colorimetric shift.
Kinetic Analysis: Extract initial velocities from the linear portion of the absorbance-time curve (first 10–50 ms). Calculate
Ki
values using non-linear regression of the dose-response curve.
Self-Validation System: To confirm that the observed rate reduction is due to true enzymatic inhibition and not compound aggregation or inner-filter effects, a parallel non-enzymatic CO₂ hydration reaction (uncatalyzed) must be run with the highest concentration of the inhibitor (100 µM). If the uncatalyzed rate changes, the compound is interfering with the photometric detection, invalidating the run.
Step-by-step workflow of the stopped-flow CO2 hydrase assay for determining inhibition constants.
Causality: Biochemical
Ki
values do not guarantee functional TME modulation. Because hCA IX is exclusively expressed under low oxygen tension, cells must be tested under strict hypoxia to prove that the inhibitor prevents extracellular acidification in a physiologically relevant model.
Cell Culture: Seed HT-29 (colorectal carcinoma) cells in 96-well microplates in standard DMEM.
Hypoxic Induction: Transfer plates to a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 24 hours to induce HIF-1α and subsequent hCA IX expression.
Treatment: Replace media with unbuffered DMEM containing varying concentrations of 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid.
Measurement: Measure extracellular pH using a fluorescent pH sensor after 4 hours. Restoration of a neutral pH indicates successful blockade of hCA IX-mediated proton extrusion.
Self-Validation System: Normoxic control plates (21% O₂) are run simultaneously. Because hCA IX is minimally expressed under normoxia, a highly selective hCA IX inhibitor should exhibit zero effect on the extracellular pH of normoxic cells. Any pH shift in the normoxic plate indicates off-target cytotoxicity or non-specific metabolic interference.
References
Cvijetić IN, Tanç M, Juranić IO, Verbić TŽ, Supuran CT, Drakulić BJ. "5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII." Bioorganic & Medicinal Chemistry. 2015. URL:[Link]
Cadoni R, et al. "Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors." ACS Medicinal Chemistry Letters. 2017. URL:[Link]
Supuran CT, et al. "Cancer Drug Development of Carbonic Anhydrase Inhibitors beyond the Active Site." Molecules. 2018. URL:[Link]